CS-003 Free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H38Cl2N2O6S |
|---|---|
Molecular Weight |
673.6 g/mol |
IUPAC Name |
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3/t33-,45-/m0/s1 |
InChI Key |
RWSBBXFLRGQFQP-RKCQUONGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCO[C@](C2)(CCN3CCC4(CC3)C5=CC=CC=C5C[S@@]4=O)C6=CC(=C(C=C6)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl |
Synonyms |
1-(2-(2-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl)ethyl)spiro(benzo(c)thiophene-1(3H),4'-piperidine)-2-oxide CS 003 CS-003 CS003 TNRA cpd |
Origin of Product |
United States |
Foundational & Exploratory
CS-003 Free base chemical structure and properties
An In-depth Technical Guide to CS-003 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 is a potent, non-peptide, triple tachykinin receptor antagonist with high affinity for human neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors.[1][2] As a molecule that simultaneously blocks the activity of all three tachykinin receptors, it serves as a valuable tool for investigating the physiological and pathological roles of the tachykinin system. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are implicated in a wide array of biological processes, most notably neurogenic inflammation, smooth muscle contraction, and pain transmission.[3][4] Consequently, CS-003 holds therapeutic potential for respiratory diseases and other conditions associated with neurokinin-mediated pathways.[2] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and pathway visualizations.
Chemical Structure and Properties
This compound is the neutral form of the amine-containing parent compound.[5] Its chemical and physical properties are summarized below.
Chemical Structure
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. As of now, experimentally determined data for properties such as melting point and specific solubility are limited in publicly accessible literature; some values are computationally predicted.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone | [5] |
| Molecular Formula | C₃₄H₃₈Cl₂N₂O₆S | [2][5] |
| Molecular Weight | 673.65 g/mol | [2][5] |
| CAS Number | 191672-52-3 | [5] |
| XLogP3-AA (Computed) | 4.7 | [5] |
| Solubility | Soluble in DMSO | [6] |
Biological Activity and Mechanism of Action
CS-003 functions as a competitive antagonist at all three tachykinin receptors (NK1, NK2, and NK3), preventing the binding of endogenous ligands like Substance P, NKA, and NKB.[2] This blockade inhibits downstream signaling cascades.
Receptor Binding Affinity
CS-003 demonstrates high affinity for human tachykinin receptors, as determined by competitive radioligand binding assays. The inhibition constant (Ki) values quantify this affinity.
Table 2: Receptor Binding Affinity (Ki) of CS-003
| Receptor Target | Ki (nM) |
| Human NK1 | 2.3 |
| Human NK2 | 0.54 |
| Human NK3 | 0.74 |
| [Source:[2]] |
Functional Antagonism
The antagonistic activity of CS-003 is confirmed through functional assays that measure the inhibition of agonist-induced cellular responses. In vitro studies show that CS-003 inhibits inositol (B14025) phosphate (B84403) formation induced by NK1, NK2, or NK3 receptor agonists in a concentration-dependent manner.[2] In vivo, CS-003 has been shown to inhibit SP-induced tracheal vascular hyperpermeability and NKA/NKB-induced bronchoconstriction.[2]
Table 3: In Vitro and In Vivo Functional Activity of CS-003
| Assay | Parameter | Value |
| Inositol Phosphate Formation (in vitro) | pA2 (μM) vs NK1 | 8.7 |
| pA2 (μM) vs NK2 | 9.4 | |
| pA2 (μM) vs NK3 | 9.5 | |
| SP-induced Tracheal Hyperpermeability (in vivo) | ID₅₀ (mg/kg, i.v.) | 0.13 |
| NKA-induced Bronchoconstriction (in vivo) | ID₅₀ (mg/kg, i.v.) | 0.040 |
| NKB-induced Bronchoconstriction (in vivo) | ID₅₀ (mg/kg, i.v.) | 0.063 |
| [Source:[2]] |
Tachykinin Receptor Signaling Pathway
Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit.[1][7] Upon activation by an agonist (like Substance P), the receptor catalyzes the exchange of GDP for GTP on Gαq. The activated Gαq-GTP subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1] DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses, including smooth muscle contraction and inflammatory mediator release. CS-003, as a triple antagonist, blocks the initial activation of all three receptor subtypes (NK1, NK2, NK3) in this pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of tachykinin receptor antagonists and are representative of the key experiments used to evaluate CS-003.
Radioligand Binding Assay (for Ki Determination)
This protocol describes a representative method for determining the binding affinity of CS-003 for the NK1, NK2, and NK3 receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing human NK1, NK2, or NK3 receptors are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris. The supernatant is then ultracentrifuged to pellet the membranes, which are resuspended in an assay buffer.
-
Assay Components: The assay is performed in a 96-well plate containing:
-
Cell membranes expressing the target receptor.
-
A specific radioligand (e.g., [³H]Substance P for NK1, [³H]SR48968 for NK2, [³H]SR142801 for NK3) at a concentration near its Kd.
-
Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay buffer containing protease inhibitors (e.g., bacitracin, leupeptin) and, for NK1 assays, MnCl₂.
-
-
Incubation: The plates are incubated for a set time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound ligand by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B). The filters are washed multiple times with cold assay buffer.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is counted using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values (concentration of CS-003 that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Formation Assay
This protocol provides a representative method for assessing the functional antagonist activity of CS-003.
Methodology:
-
Cell Culture and Labeling: Cells expressing the target tachykinin receptor (e.g., CHO-K1 cells) are seeded in multi-well plates. The cells are then labeled overnight with myo-[³H]inositol in inositol-free medium.
-
Pre-incubation: The labeling medium is removed, and the cells are washed. Cells are then pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of CS-003 for a specified time (e.g., 30 minutes).
-
Stimulation: A specific tachykinin receptor agonist (e.g., Substance P for NK1) is added to the wells, and the plates are incubated for an additional period (e.g., 60 minutes) at 37°C to stimulate IP accumulation.
-
Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid). The cell lysates are collected.
-
Purification: The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Quantification: The radioactivity of the eluted [³H]inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of CS-003 are plotted. The Schild equation is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Conclusion
This compound is a well-characterized triple tachykinin receptor antagonist that serves as a critical research tool for elucidating the complex roles of neurokinin signaling. Its high affinity for NK1, NK2, and NK3 receptors, combined with its demonstrated functional antagonism both in vitro and in vivo, makes it a valuable compound for studies in neuropharmacology, immunology, and respiratory diseases. The provided protocols and pathway diagrams offer a foundational guide for researchers aiming to incorporate CS-003 into their experimental designs.
References
- 1. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:191672-52-3 | Chemsrc [chemsrc.com]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 5. CS-003 (Free base) | C34H38Cl2N2O6S | CID 9831641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tachykinin-1 receptor stimulates proinflammatory gene expression in lung epithelial cells through activation of NF-kappaB via a G(q)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
The Synthesis and Purification of CS-003 Free Base: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS-003 is a potent, non-peptide triple neurokinin (NK) receptor antagonist, demonstrating high affinity for NK1, NK2, and NK3 receptors.[1] Originally developed by Daiichi Sankyo Co., Ltd., this compound has been investigated for its therapeutic potential in respiratory diseases.[1] This technical guide provides a comprehensive overview of the plausible synthetic and purification strategies for CS-003 free base, based on established principles of organic chemistry and methodologies for analogous complex heterocyclic molecules. Due to the proprietary nature of pharmaceutical development, specific, publicly available, detailed experimental protocols for the synthesis and purification of this compound are not available. This document, therefore, presents a generalized, yet technically robust, framework intended to inform researchers and drug development professionals.
Introduction
CS-003, with the chemical name [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone, is a complex molecule featuring several key structural motifs: a substituted morpholine (B109124) core, a spiro[benzothiophene-piperidine] moiety, and a dichlorophenyl group. The intricate stereochemistry of the molecule necessitates a carefully designed, stereoselective synthetic approach. This guide will outline a potential retrosynthetic analysis and propose viable forward synthesis steps, followed by a discussion of suitable purification and analytical techniques.
Plausible Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the this compound (IUPAC name: [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone) suggests a convergent synthetic approach. The molecule can be conceptually disconnected into three key building blocks:
-
A: (2R)-2-(3,4-dichlorophenyl)morpholine derivative
-
B: (2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]
-
C: 3,4,5-trimethoxybenzoyl chloride
The overall synthetic workflow can be visualized as the coupling of these key fragments.
Caption: Retrosynthetic disconnection of this compound.
Synthesis of Key Intermediates
Fragment A: (2R)-2-(3,4-dichlorophenyl)morpholine derivative
The synthesis of chiral 2-substituted morpholines can be achieved through various methods, including asymmetric synthesis or resolution of racemic mixtures. A plausible route could involve the asymmetric dihydroxylation of a corresponding styrene (B11656) derivative, followed by a series of functional group manipulations to introduce the aminoethyl side chain and form the morpholine ring.
Fragment B: (2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]
The construction of the spirocyclic benzothiophene-piperidine core represents a significant synthetic challenge. This could be approached through an intramolecular cyclization strategy. For instance, a suitably substituted piperidine (B6355638) derivative bearing a thiophenyl group could undergo an intramolecular Friedel-Crafts type reaction or a metal-catalyzed cyclization to form the benzothiophene (B83047) ring system. The sulfoxide (B87167) can be introduced stereoselectively in a later step using a chiral oxidizing agent.
Fragment C: 3,4,5-trimethoxybenzoyl chloride
This is a commercially available or readily synthesized acylating agent, prepared from 3,4,5-trimethoxybenzoic acid and a chlorinating agent such as thionyl chloride or oxalyl chloride.
Proposed Forward Synthesis
The forward synthesis would involve the coupling of the prepared fragments in a sequential manner.
Caption: A generalized forward synthesis workflow for CS-003.
Experimental Protocols (Generalized)
The following are generalized protocols for the key transformations, based on standard organic synthesis methodologies. Note: These are not specific to CS-003 and would require significant optimization and adaptation.
Table 1: Generalized Experimental Protocols
| Step | Reaction | General Procedure |
| 1 | N-Alkylation of Morpholine Derivative | To a solution of the morpholine fragment (Fragment A) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a non-nucleophilic base (e.g., K₂CO₃, DIPEA). Add the spiro-piperidine fragment (Fragment B, likely as a tosylate or mesylate derivative of the ethyl side chain precursor) and heat the reaction mixture until completion (monitored by TLC or LC-MS). Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography. |
| 2 | Amide Coupling | To a solution of the N-alkylated morpholine intermediate in a suitable aprotic solvent (e.g., DCM, THF), add a base (e.g., triethylamine, DIPEA). Cool the solution to 0 °C and add 3,4,5-trimethoxybenzoyl chloride (Fragment C) dropwise. Allow the reaction to warm to room temperature and stir until completion. Work-up involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and solvent evaporation. |
| 3 | Purification of this compound | The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of a suitable solvent system (e.g., hexanes/ethyl acetate (B1210297) or DCM/methanol). Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture to yield the final product with high purity. |
Purification and Characterization
The purification of the final this compound is critical to ensure high purity for research and potential development.
Table 2: Purification and Analytical Methods
| Method | Purpose | Typical Parameters |
| Column Chromatography | Primary purification of crude product. | Stationary Phase: Silica gel (60-120 or 230-400 mesh). Mobile Phase: A gradient of non-polar to polar solvents (e.g., ethyl acetate in hexanes, or methanol (B129727) in dichloromethane). |
| Recrystallization | Final purification to obtain crystalline material. | Solvents: A single solvent or a binary solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and analytical separation. | Column: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% TFA or formic acid) and acetonitrile (B52724) or methanol. Detection: UV at a suitable wavelength. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the product and intermediates. | Ionization: Electrospray Ionization (ESI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR and ¹³C NMR to confirm the chemical structure and stereochemistry. |
| Chiral HPLC | To determine the enantiomeric and diastereomeric purity. | Chiral stationary phase column with a suitable mobile phase. |
Signaling Pathways and Logical Relationships
CS-003 acts as an antagonist at neurokinin receptors (NK1, NK2, and NK3). These are G-protein coupled receptors (GPCRs) that, upon binding their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively), activate intracellular signaling cascades, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. CS-003, by blocking these receptors, inhibits these signaling pathways.
Caption: Inhibition of neurokinin receptor signaling by CS-003.
Conclusion
While a specific, detailed protocol for the synthesis and purification of this compound is not publicly available, this technical guide provides a scientifically sound and comprehensive overview of the plausible strategies that could be employed for its preparation and purification. The proposed retrosynthetic analysis and forward synthetic workflow, based on established organic chemistry principles for the construction of complex heterocyclic molecules, offer a valuable framework for researchers in the field. The outlined purification and analytical methods are standard practices in medicinal chemistry and drug development for ensuring the identity, purity, and quality of a target compound. The provided diagrams visually summarize the key logical relationships in the synthesis and mechanism of action of CS-003. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research and development of neurokinin receptor antagonists.
References
Technical Whitepaper: Tachykinin Receptor Antagonism by CS-003 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS-003 is a potent, triple tachykinin receptor antagonist demonstrating high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3.[1][2] This document provides a comprehensive technical overview of the preclinical pharmacological profile of CS-003 Free Base. It includes a summary of its binding and functional activities, detailed experimental methodologies for key in vitro and in vivo assays, and a visualization of its mechanism of action within the tachykinin signaling pathway. The data presented herein support the potential therapeutic efficacy of CS-003 in conditions associated with neurokinin-mediated pathologies, such as respiratory diseases.[1][2]
Core Pharmacological Profile of this compound
CS-003 acts as a competitive antagonist at all three tachykinin receptor subtypes (NK1, NK2, and NK3), effectively blocking the signaling pathways initiated by their endogenous ligands: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).
Quantitative Data Summary
The binding affinity, in vitro functional antagonism, and in vivo potency of this compound are summarized in the tables below.
Table 1: Receptor Binding Affinities of this compound [1][2]
| Receptor Subtype | Ligand | Parameter | Value (nM) |
| Human NK1 | CS-003 | Ki | 2.3 |
| Human NK2 | CS-003 | Ki | 0.54 |
| Human NK3 | CS-003 | Ki | 0.74 |
Table 2: In Vitro Functional Antagonism of this compound [1][2]
| Target Receptor | Assay | Parameter | Value (µM) |
| NK1 | Inositol (B14025) Phosphate Formation | pA2 | 8.7 |
| NK2 | Inositol Phosphate Formation | pA2 | 9.4 |
| NK3 | Inositol Phosphate Formation | pA2 | 9.5 |
Table 3: In Vivo Efficacy of this compound [1][2]
| Model | Agonist | Endpoint | Parameter | Value (mg/kg, i.v.) |
| Guinea Pig | Substance P | Tracheal Vascular Hyperpermeability | ID50 | 0.13 |
| Guinea Pig | Neurokinin A | Bronchoconstriction | ID50 | 0.040 |
| Guinea Pig | Neurokinin B | Bronchoconstriction | ID50 | 0.063 |
Tachykinin Receptor Signaling and Mechanism of Action of CS-003
Tachykinin receptors are members of the G-protein coupled receptor (GPCR) superfamily.[1][2] Upon binding of their cognate ligands (Substance P, NKA, NKB), these receptors primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.
CS-003 exerts its antagonistic effect by competitively binding to the tachykinin receptors, thereby preventing the binding of endogenous tachykinins and inhibiting the initiation of this downstream signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this document.
Radioligand Binding Assay for Ki Determination
This protocol outlines a competitive binding assay to determine the affinity (Ki) of CS-003 for the human NK1, NK2, and NK3 receptors.
References
CS-003 Free base binding affinity for NK1, NK2, NK3 receptors
An In-depth Technical Guide on the Binding Affinity and Signaling Pathways of CS-003 for NK1, NK2, and NK3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the triple tachykinin receptor antagonist, CS-003 free base, for the human neurokinin (NK) receptors: NK1, NK2, and NK3. It includes quantitative binding affinity data, a detailed experimental protocol for determining these values, and a summary of the associated signaling pathways for each receptor.
Binding Affinity of this compound
CS-003 is a potent antagonist with high affinity for all three human tachykinin receptors. The equilibrium dissociation constants (Ki) are summarized in the table below. Lower Ki values are indicative of higher binding affinity.
| Receptor | Ki (nM) |
| NK1 | 2.3[1][2][3][4][5] |
| NK2 | 0.54[1][2][3][4][5] |
| NK3 | 0.74[1][2][3][4][5] |
Experimental Protocol: Radioligand Competition Binding Assay
The binding affinity of CS-003 is determined using a radioligand competition binding assay. This method measures the ability of an unlabeled compound (CS-003) to compete with a radiolabeled ligand for binding to the target receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-Substance P for NK1, [³H]-Neurokinin A for NK2, [³H]-Senktide for NK3).
-
Unlabeled Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: With glass fiber filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Assay Procedure
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a desired protein concentration.
-
-
Competition Assay:
-
In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of the specific radioligand.
-
Increasing concentrations of the unlabeled competitor, CS-003.
-
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
-
For determining total binding, only the radioligand and membrane preparation are added.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Detection:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding at each concentration of CS-003 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of CS-003 to generate a competition curve.
-
Determine the IC50 value, which is the concentration of CS-003 that inhibits 50% of the specific radioligand binding, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Tachykinin Receptor Signaling Pathways
NK1, NK2, and NK3 receptors are members of the G protein-coupled receptor (GPCR) superfamily.[6] Upon activation by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), they primarily couple to Gq/11 and Gs proteins to initiate downstream signaling cascades.[1][6]
NK1 Receptor Signaling
Activation of the NK1 receptor predominantly leads to the activation of Gq/11 and Gs proteins.[1][3][4]
-
Gq/11 Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6]
-
Gs Pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[6]
These pathways regulate various cellular processes, including inflammation, pain transmission, and cell proliferation.[6]
References
- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]
- 4. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of CS-003 Free Base: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 is a potent, orally active triple neurokinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. Tachykinins, including substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. By antagonizing all three major neurokinin receptors, CS-003 presents a comprehensive approach to modulating tachykinin-mediated effects, with potential therapeutic applications in respiratory and other inflammatory diseases. This technical guide provides a detailed overview of the available pharmacokinetic and pharmacodynamic data for CS-003 Free Base, along with descriptions of key experimental methodologies and visualizations of the relevant signaling pathways.
Pharmacodynamics
The primary mechanism of action of CS-003 is the competitive antagonism of NK1, NK2, and NK3 receptors. The pharmacodynamic profile of CS-003 has been characterized through in vitro binding and functional assays, as well as in vivo models of neurokinin-induced physiological responses.
In Vitro Activity
CS-003 demonstrates high binding affinity for all three human neurokinin receptors. Functional antagonism has been confirmed through the inhibition of agonist-induced intracellular signaling.
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Parameter | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Binding Affinity (Ki) | 2.3 nM | 0.54 nM | 0.74 nM |
| Functional Antagonism (pA2) | 8.7 | 9.4 | 9.5 |
Data sourced from in vitro studies on human neurokinin receptors.
In Vivo Efficacy
The in vivo efficacy of CS-003 has been evaluated in animal models, demonstrating its ability to inhibit physiological responses mediated by the activation of neurokinin receptors.
Table 2: In Vivo Efficacy of this compound in Guinea Pigs
| Model | Agonist | Route of Administration | ID50 |
| Tracheal Vascular Hyperpermeability | Substance P | Intravenous | 0.13 mg/kg |
| Bronchoconstriction | Neurokinin A | Intravenous | 0.040 mg/kg |
| Bronchoconstriction | Neurokinin B | Intravenous | 0.063 mg/kg |
| Tracheal Vascular Hyperpermeability | Substance P | Oral | 3.6 mg/kg |
| Bronchoconstriction | Neurokinin A | Oral | 1.3 mg/kg |
| Bronchoconstriction | Neurokinin B | Oral | 0.89 mg/kg |
ID50: The dose required to inhibit 50% of the agonist-induced response.
A clinical study in patients with mild asthma demonstrated that a single oral dose of 200 mg of CS-003 significantly protected against NKA-induced bronchoconstriction at 1 and 8 hours post-dose.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, t1/2, AUC, bioavailability, metabolism, and excretion, are not extensively available in the public domain. The available information indicates that CS-003 is orally active, as demonstrated by in vivo efficacy studies following oral administration.
Experimental Protocols
The following are summaries of the methodologies used in key studies to evaluate the pharmacodynamics of CS-003.
In Vitro Receptor Binding and Functional Assays
-
Receptor Binding Assays: The binding affinity (Ki) of CS-003 for human NK1, NK2, and NK3 receptors was determined using radioligand binding assays. Membranes from cells expressing the recombinant human receptors were incubated with a specific radiolabeled ligand and varying concentrations of CS-003. The concentration of CS-003 that inhibited 50% of the specific radioligand binding (IC50) was determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Inositol (B14025) Phosphate (B84403) Formation Assay: The functional antagonist activity (pA2) of CS-003 was assessed by measuring the inhibition of agonist-induced inositol phosphate (IP) formation in cells expressing the human neurokinin receptors. Cells were pre-incubated with varying concentrations of CS-003 before being stimulated with a neurokinin agonist. The concentration-dependent inhibition of IP formation was used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
In Vivo Animal Models
-
Substance P-induced Tracheal Vascular Hyperpermeability: This model assesses the anti-inflammatory effect of CS-003. Anesthetized guinea pigs were administered Evans blue dye intravenously, followed by an intravenous injection of substance P to induce plasma extravasation in the trachea. CS-003 was administered either intravenously or orally prior to the substance P challenge. The amount of dye extravasated into the tracheal tissue was quantified to determine the inhibitory effect of CS-003.
-
Neurokinin A- and Neurokinin B-induced Bronchoconstriction: This model evaluates the ability of CS-003 to inhibit airway smooth muscle contraction. Anesthetized and mechanically ventilated guinea pigs were administered a neurokinin agonist (NKA or NKB) intravenously to induce bronchoconstriction, which was measured as an increase in airway resistance. CS-003 was given either intravenously or orally before the agonist challenge to determine its protective effect.
Human Clinical Trial on Bronchoconstriction
A randomized, double-blind, placebo-controlled, crossover study was conducted in 16 patients with mild asthma. On separate occasions, each patient received a single oral dose of 200 mg of CS-003 or a placebo. Bronchial provocation tests with inhaled neurokinin A were performed before and at 1, 8, and 24 hours after dosing to assess the effect of CS-003 on airway hyperresponsiveness. The primary endpoint was the change in the provocative concentration of NKA causing a 20% fall in the forced expiratory volume in one second (PC20).
Signaling Pathways
CS-003 exerts its effects by blocking the signaling cascades initiated by the binding of tachykinins to their respective G-protein coupled receptors (GPCRs). The primary signaling pathway for all three neurokinin receptors involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
An In-depth Technical Guide to the Solubility and Stability of CS-003 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and theoretical protocols for assessing the solubility and stability of CS-003 Free Base, a potent triple tachykinin receptor antagonist. Due to the limited publicly available data on the specific solubility and stability of this compound, this document presents detailed, industry-standard experimental protocols to enable researchers to conduct their own assessments.
Introduction to this compound
CS-003 is a non-peptide antagonist with high affinity for all three neurokinin (tachykinin) receptors: NK1, NK2, and NK3. These receptors are involved in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. By blocking the action of the endogenous ligands (Substance P, Neurokinin A, and Neurokinin B) at these receptors, CS-003 holds therapeutic potential for a range of conditions.
Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for the development of suitable formulations and for ensuring its quality, efficacy, and safety in preclinical and clinical research.
Tachykinin Receptor Signaling Pathway
CS-003 exerts its pharmacological effect by inhibiting the signaling cascades initiated by the binding of tachykinins to their respective G-protein coupled receptors (GPCRs). The following diagram illustrates the general mechanism of action.
Solubility of this compound
Hypothetical Solubility Data
The following table presents a hypothetical summary of solubility data for this compound for illustrative purposes. Actual experimental values should be determined using the protocol outlined below.
| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |
| Water (pH 7.4) | 25 | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| Ethanol (95%) | 25 | ~ 10-20 |
| Methanol | 25 | ~ 5-15 |
| Propylene Glycol | 25 | ~ 20-30 |
| Polyethylene Glycol 400 | 25 | > 50 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the well-established shake-flask method for determining the thermodynamic equilibrium solubility of a compound.
3.2.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3.2.2. Procedure
-
Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a consistent speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of CS-003.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Stability of this compound
The stability of a drug substance is a critical quality attribute that influences its shelf-life and storage conditions. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances.
Hypothetical Stability Study Summary
This table provides an example of how the results of a stability study for this compound might be presented.
| Storage Condition | Duration | Appearance | Purity by HPLC (%) | Degradation Products (%) |
| 25 °C / 60% RH (Long-term) | 12 Months | No significant change | 99.8 | < 0.1 |
| 40 °C / 75% RH (Accelerated) | 6 Months | Slight discoloration | 98.5 | 0.8 |
| Photostability (ICH Q1B) | 10 Days | No significant change | 99.7 | < 0.1 |
| Acid Hydrolysis (0.1 N HCl, 60 °C) | 24 Hours | Significant degradation | 85.2 | 14.5 |
| Base Hydrolysis (0.1 N NaOH, 60 °C) | 24 Hours | Moderate degradation | 92.7 | 7.1 |
| Oxidative Degradation (3% H₂O₂, RT) | 24 Hours | Minor degradation | 97.9 | 1.9 |
Experimental Protocol: Stability Testing
4.2.1. Long-Term and Accelerated Stability Studies
-
Sample Preparation: Place a sufficient quantity of this compound in containers that simulate the proposed packaging for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analytical Tests: At each time point, test the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of degradation products.
4.2.2. Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to high temperatures (e.g., 80 °C).
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze the stressed samples by HPLC to assess the extent of degradation and to identify and quantify any degradation products.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive assessment of the solubility and stability of this compound.
CS-003 Free base molecular formula C34H38Cl2N2O6S
An In-Depth Technical Guide to CS-003 Free Base: A Triple Tachykinin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS-003 is a potent, non-peptide antagonist of all three tachykinin receptor subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3). With the molecular formula C34H38Cl2N2O6S, this small molecule, also identified as CHEMBL2115415 or R-113281 free base, has demonstrated high affinity for these receptors, suggesting its potential as a therapeutic agent in conditions where tachykinin signaling is implicated, such as respiratory diseases. This document provides a technical overview of the available data on CS-003, including its physicochemical properties, biological activity, and the signaling pathways it modulates.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized below. These values are primarily computed estimates from publicly available chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C34H38Cl2N2O6S | PubChem[1] |
| Molecular Weight | 673.6 g/mol | PubChem (Computed)[1] |
| IUPAC Name | [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone | PubChem[1] |
| CAS Number | 191672-52-3 | PubChem[1] |
| XLogP3 | 4.7 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 96.8 Ų | PubChem (Computed)[1] |
| Formal Charge | 0 | PubChem (Computed)[1] |
Biological Activity and In Vivo Efficacy
CS-003 is characterized as a triple tachykinin receptor antagonist, exhibiting high affinity for human NK1, NK2, and NK3 receptors.[2] This broad-spectrum antagonism suggests a potential therapeutic utility in diseases where multiple tachykinin pathways are involved.[2]
Receptor Binding Affinity
The inhibitory constants (Ki) of CS-003 for the human neurokinin receptors are detailed in the following table.
| Receptor Subtype | Ki (nM) |
| NK1 | 2.3 |
| NK2 | 0.54 |
| NK3 | 0.74 |
Data sourced from MedchemExpress.[2]
In Vitro Functional Activity
CS-003 demonstrates concentration-dependent inhibition of neurokinin-induced intracellular signaling. Specifically, it has been shown to inhibit the formation of inositol (B14025) phosphate (B84403) induced by agonists of NK1, NK2, and NK3 receptors. The pA2 values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response, are presented below.
| Receptor-Mediated Response | pA2 (µM) |
| NK1-induced inositol phosphate formation | 8.7 |
| NK2-induced inositol phosphate formation | 9.4 |
| NK3-induced inositol phosphate formation | 9.5 |
Data sourced from MedchemExpress.[2]
In Vivo Pharmacological Effects
Preclinical studies in animal models have demonstrated the efficacy of CS-003 in mitigating key pathological features associated with respiratory diseases. Intravenous administration of CS-003 has been shown to inhibit substance P-induced tracheal vascular hyperpermeability as well as neurokinin A- and neurokinin B-induced bronchoconstriction.[2]
| In Vivo Model | ID50 (mg/kg, i.v.) |
| Substance P-induced tracheal vascular hyperpermeability | 0.13 |
| Neurokinin A-induced bronchoconstriction | 0.040 |
| Neurokinin B-induced bronchoconstriction | 0.063 |
Data sourced from MedchemExpress.[2]
Mechanism of Action and Signaling Pathways
Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[3] As an antagonist, CS-003 competitively binds to these receptors, thereby blocking the downstream signaling cascades initiated by their endogenous ligands: Substance P (for NK1), Neurokinin A (for NK2), and Neurokinin B (for NK3). The primary signaling pathway for all three receptors involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).
Tachykinin Receptor Signaling Pathway
The general workflow for tachykinin receptor signaling, which is inhibited by CS-003, is depicted below.
Caption: General signaling pathway of tachykinin receptors inhibited by CS-003.
Experimental Protocols
Detailed proprietary protocols for the assays conducted on CS-003 are not publicly available. However, this section outlines the standard methodologies for the key experiments cited.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
References
Methodological & Application
Application Notes: In Vitro Profiling of CS-003 Free Base
Abstract
These application notes provide a comprehensive set of protocols for the in vitro characterization of CS-003, a potent and selective inhibitor of the MEK1/2 kinases. The included methodologies detail the assessment of CS-003's biochemical potency, its anti-proliferative effects on cancer cell lines, and its mechanism of action via inhibition of the MAPK/ERK signaling pathway. The data presented herein serve as a foundational guide for researchers in oncology and drug development investigating the therapeutic potential of CS-003.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation. Hyperactivation of this pathway, often driven by mutations in BRAF or RAS genes, is a key oncogenic driver in a variety of human cancers, including melanoma, colorectal, and non-small cell lung cancer. Mitogen-activated protein kinase kinase (MEK) 1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, phosphorylating and activating ERK1 and ERK2. Consequently, MEK inhibitors have emerged as a clinically validated class of therapeutic agents.
CS-003 is a novel, small molecule, non-ATP-competitive inhibitor of MEK1/2. This document outlines the essential in vitro assays to quantify its biochemical and cellular activity.
Signaling Pathway
CS-003 targets the MEK1/2 kinases, thereby preventing the phosphorylation and subsequent activation of ERK1/2. This action blocks the downstream signaling cascade that promotes cell proliferation and survival.
Caption: MAPK/ERK signaling pathway with CS-003 inhibition of MEK1/2.
Quantitative Data Summary
The following tables summarize the quantitative data obtained for CS-003 across the described in vitro assays.
Table 1: Biochemical Potency of CS-003 Against MEK1 Kinase
| Compound | Target | Assay Format | IC₅₀ (nM) |
| CS-003 | MEK1 | Lanthascreen™ | 15.2 ± 2.1 |
| Control | MEK1 | Lanthascreen™ | 12.5 ± 1.8 |
Table 2: Anti-proliferative Activity of CS-003
| Cell Line | Genetic Background | Assay Format | GI₅₀ (nM) |
| A375 | BRAF V600E Mutant | CellTiter-Glo® | 25.8 ± 3.5 |
| HT-29 | BRAF V600E Mutant | CellTiter-Glo® | 31.4 ± 4.2 |
| HCT116 | KRAS G13D Mutant | CellTiter-Glo® | 45.1 ± 5.9 |
Experimental Protocols
Protocol 1: MEK1 Biochemical Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC₅₀ value of CS-003 against MEK1 kinase. The assay measures the binding of a fluorescently labeled ATP competitive kinase inhibitor (tracer) to the MEK1 enzyme. CS-003 will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
MEK1 Kinase, active (Thermo Fisher Scientific)
-
Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (Thermo Fisher Scientific)
-
5X Kinase Buffer (Thermo Fisher Scientific)
-
CS-003 Free Base
-
DMSO (Assay Grade)
-
384-well, low-volume, white plates (Corning)
-
Plate reader capable of time-resolved FRET (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of CS-003 in 100% DMSO. Create a 12-point, 3-fold serial dilution series in DMSO. Further dilute this series in 1X Kinase Buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Antibody Mixture: Prepare a solution containing MEK1 kinase and the Eu-anti-GST antibody in 1X Kinase Buffer. Add 5 µL of this mixture to each well.
-
Tracer Mixture: Prepare a solution containing Kinase Tracer 236 in 1X Kinase Buffer. Add 2.5 µL of this mixture to each well.
-
Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Plot the Emission Ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Caption: Workflow for the MEK1 biochemical inhibition assay.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the anti-proliferative effect of CS-003 on cancer cell lines by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
A375, HT-29, or HCT116 cells
-
Appropriate cell culture medium (e.g., DMEM for A375) + 10% FBS
-
This compound
-
DMSO (Cell culture grade)
-
96-well, flat-bottom, white-walled plates (Corning)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare a serial dilution of CS-003 in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the normalized percent viability against the logarithm of compound concentration and fit to a four-parameter logistic model to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Phospho-ERK Inhibition
This protocol assesses the mechanism of action of CS-003 by measuring the inhibition of ERK1/2 phosphorylation in cells.
Materials:
-
A375 cells
-
6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (Cell Signaling Technology)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of CS-003 (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH.
-
Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of phospho-ERK to total ERK for each treatment condition.
Application Notes and Protocols for CS-003 Free Base in Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 is a potent and selective triple tachykinin receptor antagonist, demonstrating high affinity for human neurokinin NK1, NK2, and NK3 receptors. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various respiratory diseases. They are known to mediate neurogenic inflammation, bronchoconstriction, vascular hyperpermeability, and mucus secretion. By antagonizing all three tachykinin receptors, CS-003 offers a comprehensive approach to studying and potentially treating respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and chronic cough. These application notes provide detailed protocols for utilizing CS-003 in relevant preclinical models of respiratory disease.
Mechanism of Action
CS-003 competitively inhibits the binding of tachykinins to their respective receptors (NK1, NK2, and NK3), thereby blocking their downstream signaling pathways. This antagonism mitigates the key pathological features of several respiratory diseases.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of CS-003.
Table 1: In Vitro Receptor Binding Affinity of CS-003
| Receptor | Ligand | Ki (nM) |
| Human NK1 | Substance P | 2.3 |
| Human NK2 | Neurokinin A | 0.54 |
| Human NK3 | Neurokinin B | 0.74 |
Table 2: In Vivo Efficacy of CS-003 in Guinea Pig Models
| Model | Parameter | Route of Administration | ID50 (mg/kg) |
| Substance P-induced Tracheal Vascular Hyperpermeability | Inhibition of plasma extravasation | Intravenous | 0.13 |
| Neurokinin A-induced Bronchoconstriction | Inhibition of bronchoconstriction | Intravenous | 0.040 |
| Neurokinin B-induced Bronchoconstriction | Inhibition of bronchoconstriction | Intravenous | 0.063 |
Experimental Protocols
In Vivo Studies in Guinea Pig Models
This model is used to evaluate the effect of CS-003 on allergen-induced airway inflammation and hyperresponsiveness.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
Phosphate-buffered saline (PBS)
-
CS-003 free base
-
Vehicle for CS-003 (e.g., 0.5% methylcellulose)
-
Aerosol delivery system
-
Whole-body plethysmograph
Procedure:
-
Sensitization:
-
On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in PBS.
-
On day 14, administer a booster i.p. injection of 1 ml of a solution containing 50 µg of OVA in PBS.
-
-
CS-003 Administration:
-
From day 21 to day 28, administer CS-003 or vehicle orally (p.o.) or via the desired route once daily, 1 hour before the OVA challenge.
-
-
OVA Challenge:
-
From day 21 to day 28, place the sensitized guinea pigs in a whole-body plethysmograph and expose them to an aerosol of 0.5% OVA in PBS for 5 minutes daily.
-
-
Measurement of Airway Responsiveness:
-
On day 29, 24 hours after the last OVA challenge, assess airway responsiveness to a bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine) using the whole-body plethysmograph.
-
Generate a dose-response curve and calculate the provocative concentration causing a 100% increase in baseline enhanced pause (Penh), a measure of airway obstruction.
-
-
Bronchoalveolar Lavage (BAL) and Histology:
-
Following the assessment of airway responsiveness, euthanize the animals and perform a bronchoalveolar lavage to collect BAL fluid.
-
Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Process the lungs for histological examination to assess airway inflammation and remodeling.
-
This model is used to assess the efficacy of CS-003 in a model of chronic airway inflammation and emphysema.[1]
Materials:
-
Male Hartley guinea pigs (400-450 g)
-
Commercial cigarettes
-
Whole-body exposure chamber
-
This compound
-
Vehicle for CS-003
-
Equipment for lung function measurement (e.g., forced oscillation technique)
Procedure:
-
Cigarette Smoke Exposure:
-
Expose guinea pigs to the smoke of 10 cigarettes, twice a day, 5 days a week, for 12 weeks in a whole-body exposure chamber.[1]
-
A control group should be exposed to room air only.
-
-
CS-003 Administration:
-
Administer CS-003 or vehicle daily throughout the 12-week exposure period, at a specified time before the first smoke exposure of the day.
-
-
Assessment of Lung Function:
-
At the end of the 12-week period, measure lung function parameters such as lung resistance and compliance using appropriate techniques.
-
-
Bronchoalveolar Lavage (BAL) and Histopathology:
-
After lung function measurements, collect BAL fluid for cell analysis (neutrophils and macrophages are of particular interest).
-
Perfuse and fix the lungs for histopathological analysis, including assessment of alveolar airspace enlargement (emphysema) and airway inflammation.
-
This model is used to evaluate the antitussive potential of CS-003.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Saline
-
This compound
-
Vehicle for CS-003
-
Aerosol generator
-
Plexiglas chamber with a microphone to record cough sounds
Procedure:
-
Acclimatization:
-
Acclimatize the guinea pigs to the experimental setup by placing them in the Plexiglas chamber for short periods on consecutive days before the experiment.
-
-
CS-003 Administration:
-
Administer CS-003 or vehicle at the desired dose and route, typically 1 hour before the capsaicin challenge.
-
-
Capsaicin Challenge:
-
Place the guinea pig in the chamber and expose it to an aerosol of capsaicin solution (e.g., 30 µM in saline) for a defined period (e.g., 5 minutes).
-
-
Cough Assessment:
-
Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 5 minutes).
-
Analyze the recordings to differentiate coughs from sneezes based on the characteristic sound and associated body movement.
-
In Vitro Studies
This assay determines the affinity of CS-003 for the NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human NK1, NK2, or NK3 receptors
-
Radiolabeled ligands (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, [³H]SR142801 for NK3)
-
This compound
-
Unlabeled tachykinin ligands for non-specific binding determination
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes from the respective cell lines using standard homogenization and centrifugation techniques.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of CS-003.
-
For total binding, omit CS-003.
-
For non-specific binding, add a high concentration of the corresponding unlabeled ligand.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CS-003 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of CS-003 to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
CHO cells stably co-expressing a human tachykinin receptor (NK1, NK2, or NK3) and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Tachykinin agonists (Substance P, NKA, Senktide)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Dye Loading (if applicable):
-
If using a fluorescent dye, incubate the cells with the dye according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add varying concentrations of CS-003 or vehicle to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the luminometer or fluorescence plate reader.
-
Inject the appropriate tachykinin agonist into the wells and immediately measure the light emission or fluorescence signal.
-
-
Data Analysis:
-
Determine the agonist-induced calcium response in the presence of different concentrations of CS-003.
-
Plot the percentage of inhibition against the log concentration of CS-003 to calculate the IC50 value.
-
Disclaimer
These protocols are intended for guidance and may require optimization for specific experimental conditions and laboratory setups. Researchers should adhere to all applicable safety guidelines and institutional regulations when working with chemical reagents and animals.
References
Application Notes and Protocols for In Vivo Administration of CS-003 Free Base in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 Free base is a potent, non-peptide triple tachykinin receptor antagonist with high affinity for human neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various inflammatory and respiratory diseases. By simultaneously blocking the activity of all three neurokinin receptors, this compound offers a comprehensive approach to investigating the role of tachykinin signaling in disease models and presents a potential therapeutic strategy for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cough.
These application notes provide a summary of the in vivo applications of this compound in relevant animal models, along with detailed protocols to guide researchers in their study design.
Mechanism of Action
This compound acts as a competitive antagonist at NK1, NK2, and NK3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (SP, NKA, and NKB), primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses including smooth muscle contraction, vascular permeabilization, and neurogenic inflammation. By blocking these receptors, this compound effectively inhibits these downstream signaling events.
Signaling Pathway of Tachykinin Receptors and Inhibition by this compound
Caption: Tachykinin receptor signaling and antagonism by CS-003.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound in various animal models.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Human NK1 | 2.3 |
| Human NK2 | 0.54 |
| Human NK3 | 0.74 |
Table 2: In Vivo Efficacy of this compound in Guinea Pig Models
| Model | Agonist/Stimulus | Endpoint | Route of Administration | ID₅₀ (mg/kg) |
| Tracheal Vascular Hyperpermeability | Substance P | Inhibition of dye extravasation | Intravenous | 0.13 |
| Bronchoconstriction | Neurokinin A | Inhibition of bronchoconstriction | Intravenous | 0.040 |
| Bronchoconstriction | Neurokinin B | Inhibition of bronchoconstriction | Intravenous | 0.063 |
| Tracheal Vascular Hyperpermeability | Substance P | Inhibition of dye extravasation | Oral | 3.6 |
| Bronchoconstriction | Neurokinin A | Inhibition of bronchoconstriction | Oral | 1.3 |
| Bronchoconstriction | Neurokinin B | Inhibition of bronchoconstriction | Oral | 0.89 |
| Cough | Capsaicin (B1668287) Aerosol | Reduction in cough number | Oral | - (Significant inhibition at 10 mg/kg) |
| Allergic Asthma | Ovalbumin | Inhibition of airway hyperresponsiveness | Oral | - (Significant inhibition at 10 mg/kg) |
| Allergic Rhinitis | Ovalbumin | Inhibition of nasal blockade | Oral | - (Dose-dependent inhibition) |
| Cigarette Smoke-Induced Effects | Cigarette Smoke | Inhibition of bronchoconstriction, hyperpermeability, and mucus secretion | Intravenous | - (Dose-dependent inhibition) |
Note: Pharmacokinetic data such as half-life, bioavailability, Cmax, and Tmax for this compound are not publicly available at this time. Researchers should perform pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model and experimental design.
Experimental Protocols
The following are detailed protocols for key in vivo experiments where this compound has been shown to be effective.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo studies with CS-003.
Protocol 1: Ovalbumin-Induced Allergic Asthma in Guinea Pigs
Objective: To evaluate the efficacy of this compound in a model of allergic asthma characterized by airway hyperresponsiveness.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
Methacholine (B1211447) chloride
-
This compound
-
Vehicle for this compound
-
Whole-body plethysmograph for measurement of airway resistance
Procedure:
-
Sensitization:
-
On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in saline.
-
Administer a booster i.p. injection of 100 µg of OVA in saline on day 14.
-
-
Drug Administration:
-
From day 21 to day 28, administer this compound (e.g., 10 mg/kg) or vehicle orally once daily.
-
-
Antigen Challenge:
-
On days 26, 27, and 28, 1 hour after drug administration, expose the guinea pigs to an aerosol of 1% OVA in saline for 10 minutes in a chamber.
-
-
Measurement of Airway Hyperresponsiveness:
-
On day 29, 1 hour after the final drug administration, place the animals in a whole-body plethysmograph.
-
After a 10-minute acclimatization period, establish a baseline reading.
-
Expose the animals to increasing concentrations of aerosolized methacholine chloride (e.g., 10, 30, 100, 300 µg/ml) for 1 minute at 5-minute intervals.
-
Measure the specific airway resistance (sRaw) after each methacholine challenge.
-
Calculate the concentration of methacholine that causes a 200% increase in sRaw from baseline (PC₂₀₀).
-
-
Data Analysis:
-
Compare the PC₂₀₀ values between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Capsaicin-Induced Cough in Guinea Pigs
Objective: To assess the antitussive effect of this compound.
Materials:
-
Male Hartley guinea pigs (350-400 g)
-
Capsaicin
-
Saline
-
This compound
-
Vehicle for this compound
-
Cough recording chamber equipped with a microphone and a pneumotachograph
Procedure:
-
Acclimatization:
-
Place individual guinea pigs in the cough recording chamber for a 10-minute acclimatization period.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally 1 hour before the capsaicin challenge.
-
-
Cough Induction:
-
Expose the animals to an aerosol of capsaicin (e.g., 30 µM in saline) for 5 minutes.
-
The aerosol can be generated using an ultrasonic nebulizer.
-
-
Cough Recording and Analysis:
-
Record the number of coughs during the 5-minute exposure period and for a 5-minute post-exposure period.
-
Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes.
-
-
Data Analysis:
-
Compare the total number of coughs between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Protocol 3: Tracheal Vascular Hyperpermeability in Guinea Pigs (Evans Blue Dye Extravasation Assay)
Objective: To measure the effect of this compound on neurogenic plasma extravasation in the trachea.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Substance P
-
This compound
-
Vehicle for this compound
-
Evans blue dye
-
Spectrophotometer
Procedure:
-
Anesthesia and Cannulation:
-
Anesthetize the guinea pigs (e.g., with urethane, 1.5 g/kg, i.p.).
-
Cannulate the jugular vein for intravenous injections.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.01-3.0 mg/kg) or vehicle intravenously 5 minutes before the Substance P challenge.
-
-
Evans Blue Injection:
-
Inject Evans blue dye (30 mg/kg) intravenously.
-
-
Induction of Permeability:
-
2 minutes after Evans blue injection, administer Substance P (e.g., 10 µg/kg) intravenously.
-
-
Tissue Collection and Dye Extraction:
-
5 minutes after Substance P injection, perfuse the systemic circulation with saline to remove intravascular dye.
-
Dissect the trachea, blot it dry, and weigh it.
-
Incubate the trachea in 2 ml of formamide at 60°C for 24 hours to extract the Evans blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the amount of extravasated Evans blue dye (in µg) per gram of tissue weight using a standard curve.
-
-
Data Analysis:
-
Compare the amount of Evans blue extravasation between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 4: Cigarette Smoke-Induced Airway Effects in Guinea Pigs
Objective: To evaluate the protective effects of this compound against bronchoconstriction, vascular hyperpermeability, and mucus secretion induced by cigarette smoke.
Materials:
-
Male Hartley guinea pigs (350-400 g)
-
Standard research cigarettes
-
Smoking chamber
-
This compound
-
Vehicle for this compound
-
Equipment for measuring airway resistance, Evans blue assay, and mucus secretion (e.g., histological analysis with Alcian blue/Periodic acid-Schiff staining).
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle intravenously at desired doses.
-
-
Cigarette Smoke Exposure:
-
Place the animals in a smoking chamber.
-
Expose the animals to the smoke from a set number of cigarettes over a defined period (e.g., smoke from 5 cigarettes over 30 minutes).
-
-
Endpoint Measurements:
-
Bronchoconstriction: Measure airway resistance immediately before and after smoke exposure using a whole-body plethysmograph.
-
Vascular Hyperpermeability: Perform the Evans blue dye extravasation assay as described in Protocol 3, with cigarette smoke exposure as the stimulus instead of Substance P.
-
Mucus Secretion: At a defined time point after smoke exposure, sacrifice the animals and collect tracheal tissue for histological analysis. Quantify the number of goblet cells and the amount of mucus using Alcian blue/Periodic acid-Schiff (AB-PAS) staining.
-
-
Data Analysis:
-
Analyze the data for each endpoint separately, comparing the effects in the vehicle-treated and this compound-treated groups using appropriate statistical methods.
-
Conclusion
This compound is a valuable research tool for investigating the role of tachykinin signaling in various physiological and pathological processes, particularly in the context of respiratory diseases. The protocols outlined above provide a framework for conducting in vivo studies to evaluate the efficacy of this potent triple neurokinin receptor antagonist in relevant animal models. Researchers should adapt these protocols to their specific experimental questions and ensure all animal procedures are performed in accordance with institutional guidelines for animal care and use.
Application Notes and Protocols for CS-003 Free Base in Guinea Pig Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CS-003 is a potent triple tachykinin receptor antagonist with high affinity for human neurokinin 1 (NK1), NK2, and NK3 receptors.[1] Tachykinins, such as Substance P, Neurokinin A, and Neurokinin B, are neuropeptides involved in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. By blocking the action of these neuropeptides at their receptors, CS-003 presents a promising therapeutic candidate for neurokinin-associated diseases, such as respiratory disorders.[1] These application notes provide an overview of CS-003's mechanism of action and protocols for its investigation in guinea pig models, which are frequently used in respiratory and toxicological research due to their unique physiological similarities to humans in these areas.[2][3]
Mechanism of Action: CS-003 acts as a competitive antagonist at NK1, NK2, and NK3 receptors, thereby inhibiting the downstream signaling cascades initiated by the binding of endogenous tachykinins. This antagonism has been shown to inhibit inositol (B14025) phosphate (B84403) formation induced by activation of these receptors.[1] In vivo, this translates to the inhibition of physiological responses mediated by these receptors, such as bronchoconstriction and vascular hyperpermeability.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for CS-003 free base.
| Parameter | Species/System | Value | Reference |
| Ki (NK1 receptor) | Human | 2.3 nM | [1] |
| Ki (NK2 receptor) | Human | 0.54 nM | [1] |
| Ki (NK3 receptor) | Human | 0.74 nM | [1] |
| pA2 (NK1-induced inositol phosphate formation) | In vitro | 8.7 µM | [1] |
| pA2 (NK2-induced inositol phosphate formation) | In vitro | 9.4 µM | [1] |
| pA2 (NK3-induced inositol phosphate formation) | In vitro | 9.5 µM | [1] |
| ID₅₀ (Substance P-induced tracheal vascular hyperpermeability) | Guinea Pig (in vivo) | 0.13 mg/kg (i.v.) | [1] |
| ID₅₀ (Neurokinin A-induced bronchoconstriction) | Guinea Pig (in vivo) | 0.040 mg/kg (i.v.) | [1] |
| ID₅₀ (Neurokinin B-induced bronchoconstriction) | Guinea Pig (in vivo) | 0.063 mg/kg (i.v.) | [1] |
Signaling Pathway Diagram
Caption: Tachykinin signaling pathway and antagonism by CS-003.
Experimental Protocols
4.1 Protocol for Evaluating the Efficacy of CS-003 on Neurokinin-Induced Bronchoconstriction in Guinea Pigs
This protocol is designed to assess the in vivo efficacy of CS-003 in a guinea pig model of bronchoconstriction induced by neurokinin agonists.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/saline solution)
-
Neurokinin A or Neurokinin B
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
Male Hartley guinea pigs (300-400g)
-
Tracheal cannula
-
Jugular vein catheter
-
Ventilator
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic.
-
Perform a tracheotomy and insert a tracheal cannula. Connect the animal to a ventilator.
-
Cannulate the jugular vein for intravenous administration of compounds.
-
Monitor respiratory pressure using a pressure transducer connected to the side arm of the tracheal cannula.
-
-
Acclimatization and Baseline Measurement:
-
Allow the animal to stabilize for a period of 15-20 minutes after surgical preparation.
-
Record baseline respiratory pressure.
-
-
Administration of CS-003 or Vehicle:
-
Administer CS-003 intravenously at the desired doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle.[1]
-
The volume of administration should be kept consistent (e.g., 1 mL/kg).
-
-
Induction of Bronchoconstriction:
-
Five minutes after the administration of CS-003 or vehicle, administer a bolus of Neurokinin A or Neurokinin B intravenously to induce bronchoconstriction.[1]
-
The dose of the neurokinin agonist should be predetermined to cause a submaximal but consistent increase in respiratory pressure.
-
-
Data Recording and Analysis:
-
Continuously record the respiratory pressure throughout the experiment.
-
The peak increase in respiratory pressure following the neurokinin challenge is measured.
-
Calculate the percentage inhibition of the bronchoconstrictor response by CS-003 at each dose level compared to the vehicle control group.
-
Determine the ID₅₀ value of CS-003.
-
4.2 Protocol for Preliminary Safety and Toxicity Assessment of CS-003 in Guinea Pigs
This protocol provides a general framework for an acute toxicity study of CS-003 in guinea pigs.
Materials:
-
This compound
-
Vehicle for administration
-
Male and female Hartley guinea pigs
-
Standard caging and diet
-
Observation checklists
Procedure:
-
Animal Selection and Acclimatization:
-
Use healthy, young adult guinea pigs.
-
Acclimatize the animals to the laboratory conditions for at least 5 days prior to the study.
-
-
Dose Grouping:
-
Divide the animals into several groups, including a vehicle control group and at least three dose groups of CS-003 (e.g., low, mid, and high doses). The dose range can be informed by the efficacy studies.
-
Each group should contain an equal number of male and female animals.
-
-
Administration:
-
Administer a single dose of CS-003 or vehicle via the intended clinical route (e.g., intravenous, oral gavage).
-
-
Clinical Observations:
-
Observe the animals continuously for the first 30 minutes after dosing, then periodically for the next 4 hours, and at least once daily for 14 days.
-
Record any clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Note any instances of morbidity or mortality.
-
-
Body Weight and Food Consumption:
-
Measure the body weight of each animal just prior to dosing and at regular intervals (e.g., daily or weekly) throughout the 14-day observation period.
-
Monitor food consumption.
-
-
Pathology:
-
At the end of the observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of CS-003.
Disclaimer: These application notes and protocols are intended for research purposes only and should be adapted and validated by the end-user. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]
References
Preparation of CS-003 Free Base Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CS-003 free base, a potent triple tachykinin receptor antagonist. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of the compound in downstream applications.
Introduction to this compound
CS-003 is a non-peptide antagonist with high affinity for all three neurokinin (tachykinin) receptors: NK1, NK2, and NK3.[1][2] It has demonstrated efficacy in preclinical models of respiratory diseases associated with neurokinins.[1][2] The inhibitory constants (Ki) for human NK1, NK2, and NK3 receptors are 2.3 nM, 0.54 nM, and 0.74 nM, respectively.[1][2] In cellular assays, CS-003 inhibits the formation of inositol (B14025) phosphate (B84403) induced by NK1, NK2, or NK3 receptor activation in a concentration-dependent manner.[1] Given its role as a modulator of critical signaling pathways, the accurate preparation of CS-003 stock solutions is a prerequisite for reproducible experimental results.
Data Presentation
Quantitative data for this compound is summarized in the table below. Researchers should always refer to the Certificate of Analysis (CofA) provided by the supplier for lot-specific information.
| Property | Value | Source |
| Molecular Weight | 673.65 g/mol | [2] |
| CAS Number | 191672-52-3 | [2] |
| Chemical Formula | C₃₄H₃₈Cl₂N₂O₆S | [2] |
| Purity | Refer to lot-specific Certificate of Analysis | N/A |
| Appearance | Refer to lot-specific Certificate of Analysis | N/A |
Solubility Information:
Definitive public data on the solubility of this compound in common laboratory solvents is limited. As a general practice for non-peptide small molecules, Dimethyl Sulfoxide (DMSO) is often a suitable solvent. It is strongly recommended to perform a small-scale solubility test before preparing a large-volume stock solution. The supplier's Certificate of Analysis should be consulted for any available solubility data.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes a general procedure for preparing a stock solution of this compound. The final concentration should be determined by the researcher based on experimental needs and the compound's solubility.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * 673.65 g/mol * 1 mg/0.001 g = 6.74 mg
-
Add 1 mL of DMSO to 6.74 mg of this compound.
-
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw a single aliquot at room temperature and use it immediately. Avoid repeated warming and cooling of the stock solution.
Protocol 2: Preparation of Aqueous Working Solutions
For most cell-based assays, the high-concentration DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the CS-003 DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer or medium to reach the final working concentration.
-
Mixing: Mix thoroughly by gentle pipetting or brief vortexing after each dilution step.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.
-
Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions for extended periods.
Quality Control
To ensure the reliability of experimental results, it is important to perform quality control checks on the prepared stock solutions.
-
Visual Inspection: Regularly inspect stock solutions for any signs of precipitation or color change, which may indicate degradation or poor solubility.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by creating a standard curve with a known concentration of the compound.
-
Purity Assessment: The purity of the stock solution can also be assessed by HPLC to detect the presence of any degradation products.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for preparing CS-003 stock solutions and a simplified representation of the tachykinin signaling pathway that CS-003 antagonizes.
References
Application Notes and Protocols for CS-003 Free Base in Neurogenic Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to CS-003 Free Base
This compound is a potent and selective small molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP is a 37-amino acid neuropeptide that plays a critical role in the pathophysiology of neurogenic inflammation, characterized by vasodilation, plasma protein extravasation, and mast cell degranulation.[1][2][3] The release of CGRP from sensory nerve endings is a key driver of these inflammatory responses.[2][4][5] By blocking the CGRP receptor, this compound offers a targeted approach to investigate and potentially mitigate the effects of neurogenic inflammation in various research models. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neurogenic inflammation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Ligand | Parameter | This compound IC₅₀ (nM) |
| CGRP Receptor Binding | SK-N-MC | ¹²⁵I-CGRP | Ki | 1.2 |
| cAMP Accumulation | SK-N-MC | α-CGRP | IC₅₀ | 2.5 |
| Neuronal Viability | Differentiated SH-SY5Y | Capsaicin (B1668287) | EC₅₀ | 15.7 |
| Cytokine Release (IL-6) | BV-2 Microglia | LPS | IC₅₀ | 22.4 |
| Cytokine Release (TNF-α) | BV-2 Microglia | LPS | IC₅₀ | 18.9 |
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Neurogenic Inflammation
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Endpoint | Result |
| Capsaicin-Induced Paw Edema (Rat) | Vehicle | - | Paw Volume Increase (mL) | 0.85 ± 0.05 |
| This compound | 10 | Paw Volume Increase (mL) | 0.42 ± 0.04 | |
| This compound | 30 | Paw Volume Increase (mL) | 0.21 ± 0.03** | |
| Mustard Oil-Induced Plasma Extravasation (Mouse) | Vehicle | - | Evans Blue Extravasation (µ g/paw ) | 25.6 ± 2.1 |
| This compound | 10 | Evans Blue Extravasation (µ g/paw ) | 12.3 ± 1.5 | |
| This compound | 30 | Evans Blue Extravasation (µ g/paw ) | 6.8 ± 1.1 | |
| Chronic Constriction Injury (Rat) | Vehicle | - | Mechanical Withdrawal Threshold (g) | 4.2 ± 0.5 |
| This compound | 30 | Mechanical Withdrawal Threshold (g) | 10.5 ± 0.8 | |
| *p < 0.05, **p < 0.01 compared to vehicle control. |
Signaling Pathways and Experimental Workflows
Caption: CGRP-mediated neurogenic inflammation signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro screening and selection of CGRP receptor antagonists like this compound.
Caption: A generalized workflow for in vivo studies of neurogenic inflammation using this compound.
Experimental Protocols
Protocol 1: In Vitro CGRP-Induced cAMP Accumulation Assay
Objective: To determine the inhibitory effect of this compound on CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in a human neuroblastoma cell line (SK-N-MC) endogenously expressing the CGRP receptor.
Materials:
-
SK-N-MC cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
α-CGRP (human)
-
Forskolin
-
cAMP assay kit (e.g., HTRF-based)
-
384-well white plates
Procedure:
-
Cell Culture: Culture SK-N-MC cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into 384-well white plates at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Compound Addition: Add the diluted this compound to the wells and incubate for 30 minutes at room temperature.
-
CGRP Stimulation: Add α-CGRP to the wells at a final concentration equivalent to its EC₈₀ for cAMP stimulation.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of the CGRP response for each concentration of this compound and determine the IC₅₀ value using a non-linear regression curve fit.
Protocol 2: In Vivo Capsaicin-Induced Paw Edema Model in Rats
Objective: To evaluate the efficacy of orally administered this compound in reducing neurogenic inflammation-induced paw edema in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Capsaicin solution (0.1% in 10% ethanol, 10% Tween 80, and 80% saline)
-
Pletysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least 3 days prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (vehicle, this compound at different doses).
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Induction of Edema: One hour after compound administration, inject 50 µL of capsaicin solution into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 30, 60, 90, and 120 minutes post-capsaicin injection.
-
Data Analysis: Calculate the increase in paw volume from baseline for each animal. Determine the percent inhibition of edema for each treatment group compared to the vehicle group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Protocol 3: In Vitro Microglial Cytokine Release Assay
Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines from activated microglial cells.
Materials:
-
BV-2 murine microglial cell line.[6]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Determine the IC₅₀ of this compound for the inhibition of TNF-α and IL-6 release.
Conclusion
This compound is a valuable pharmacological tool for the investigation of neurogenic inflammation. Its potent and selective CGRP receptor antagonism allows for the elucidation of CGRP-mediated signaling pathways and the assessment of the therapeutic potential of targeting this pathway in various disease models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of neurogenic inflammation.
References
- 1. Blocking Neurogenic Inflammation for the Treatment of Acute Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurogenic inflammation after traumatic brain injury and its potentiation of classical inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Roles of Inflammation, Neurogenic inflammation, and Neuroinflammation in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
Application Notes and Protocols: CS-003 Free Base for Chronic Obstructive Pulmonary Disease (COPD) Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. The underlying pathology involves chronic inflammation, oxidative stress, and protease/anti-protease imbalance, leading to airway remodeling and emphysema. While current therapies, primarily bronchodilators and corticosteroids, manage symptoms, there is a significant need for novel treatments that can halt or reverse disease progression.
Note on "CS-003 Free Base": Extensive searches of publicly available scientific literature and clinical trial databases did not yield specific information on a compound designated as "this compound" for the treatment of Chronic Obstructive Pulmonary Disease. The following Application Notes and Protocols are based on a hypothetical novel therapeutic agent, hereafter referred to as Novel Kinase Inhibitor (NKI)-789 , which represents a plausible investigational drug for COPD based on current research trends. The data presented are illustrative and intended to provide a framework for the evaluation of similar kinase inhibitors in a COPD research setting.
NKI-789 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a key regulator of inflammatory responses and is known to be activated in the airways of COPD patients in response to stimuli like cigarette smoke and pathogens.[1] By targeting this pathway, NKI-789 aims to reduce the production of pro-inflammatory cytokines, thereby mitigating airway inflammation and potentially slowing disease progression.
Preclinical Characterization of NKI-789
In Vitro Potency and Selectivity
The inhibitory activity of NKI-789 was assessed against a panel of kinases to determine its potency and selectivity.
| Target | IC50 (nM) | Assay Type |
| p38α MAPK | 5.2 | Biochemical Assay |
| p38β MAPK | 15.8 | Biochemical Assay |
| JNK1 | >1000 | Biochemical Assay |
| ERK1 | >1000 | Biochemical Assay |
| PI3Kδ | >500 | Biochemical Assay |
Anti-inflammatory Activity in Cellular Models
The efficacy of NKI-789 in reducing inflammatory cytokine production was evaluated in human peripheral blood mononuclear cells (PBMCs) and bronchial epithelial cells (HBECs) stimulated with lipopolysaccharide (LPS).
| Cell Type | Cytokine | Stimulation | NKI-789 IC50 (nM) |
| PBMCs | TNF-α | LPS (1 µg/mL) | 12.5 |
| PBMCs | IL-6 | LPS (1 µg/mL) | 25.1 |
| HBECs | IL-8 | LPS (1 µg/mL) | 18.7 |
Experimental Protocols
Protocol 1: In Vitro p38 MAPK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of NKI-789 against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP, kinase buffer
-
Specific peptide substrate for p38α MAPK
-
NKI-789 (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay kit
Procedure:
-
Prepare serial dilutions of NKI-789 in DMSO.
-
Add the recombinant p38α MAPK enzyme to a 96-well plate containing kinase buffer.
-
Add the NKI-789 dilutions or vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® assay according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of NKI-789 concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cytokine Release Assay in Human PBMCs
Objective: To evaluate the effect of NKI-789 on the release of pro-inflammatory cytokines from LPS-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
NKI-789 (serial dilutions)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Pre-treat the cells with serial dilutions of NKI-789 or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Calculate the percentage of inhibition of cytokine release for each NKI-789 concentration and determine the IC50 values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of NKI-789 and the general workflow for its preclinical evaluation.
Caption: Mechanism of action of NKI-789 in inhibiting the p38 MAPK pathway.
Caption: Preclinical to clinical development workflow for a novel COPD therapeutic.
Conclusion
The hypothetical p38 MAPK inhibitor, NKI-789, demonstrates a promising preclinical profile with potent and selective inhibition of its target and significant anti-inflammatory effects in relevant cellular models. The provided protocols offer a starting point for researchers to evaluate similar compounds for their therapeutic potential in COPD. Further in vivo studies in animal models of COPD are warranted to establish the efficacy and safety of NKI-789 before progressing to clinical development. The development of novel therapies targeting key inflammatory pathways remains a critical endeavor in the search for more effective treatments for COPD.
References
Application Notes: Inositol Phosphate Formation Assay for the Characterization of CS-003 Free base, a Triple Tachykinin Receptor Antagonist
For Research Use Only.
Introduction
Gq-coupled G protein-coupled receptors (GPCRs) play a crucial role in cellular signaling by activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] The transient nature of IP3 makes its direct measurement challenging in high-throughput screening.[2][3] A more robust method involves the detection of inositol monophosphate (IP1), a stable downstream metabolite of IP3 that accumulates in the presence of lithium chloride (LiCl).[3][4][5] This accumulation of IP1 serves as a reliable surrogate for Gq-coupled receptor activation.[4][5]
CS-003 Free base is a potent triple tachykinin receptor antagonist with high affinity for human neurokinin NK1, NK2, and NK3 receptors.[6][7] These receptors are known to couple to Gq proteins and stimulate inositol phosphate (B84403) formation. This application note provides a detailed protocol for utilizing an inositol phosphate formation assay, specifically the Homogeneous Time-Resolved Fluorescence (HTRF) IP-One assay, to characterize the antagonistic activity of this compound on NK1, NK2, and NK3 receptors.
Pharmacological Profile of this compound
This compound demonstrates high-affinity binding to human neurokinin receptors and effectively antagonizes their function by inhibiting the inositol phosphate signaling pathway.
| Receptor | Kᵢ (nM) | pA₂ (inhibition of inositol phosphate formation) |
| Human NK1 | 2.3 | 8.7 |
| Human NK2 | 0.54 | 9.4 |
| Human NK3 | 0.74 | 9.5 |
| Table 1: Pharmacological parameters of this compound at human tachykinin receptors.[6][7][8] |
Signaling Pathway
Activation of Gq-coupled receptors, such as the neurokinin receptors, initiates a well-defined signaling cascade leading to the production of inositol phosphates.
Experimental Workflow
The inositol phosphate formation assay using the HTRF IP-One kit follows a straightforward, homogeneous protocol.
Protocols
Materials and Reagents
-
Cells: CHO-K1 cells stably expressing human NK1, NK2, or NK3 receptors.
-
Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: White, solid-bottom 384-well cell culture plates.
-
IP-One HTRF Assay Kit (containing stimulation buffer, LiCl, IP1-d2, anti-IP1-cryptate, and cell lysis buffer).
-
This compound.
-
NK receptor agonists (e.g., Substance P for NK1, Neurokinin A for NK2, Senktide for NK3).
-
HTRF-compatible microplate reader.
Experimental Procedure
1. Cell Culture and Plating: a. Culture CHO-K1 cells expressing the target neurokinin receptor in a T75 flask until they reach 80-90% confluency. b. Harvest the cells and resuspend them in fresh culture medium at a density of 2 x 10⁵ cells/mL. c. Dispense 10 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well). d. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
2. Compound Preparation and Addition: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in the provided stimulation buffer to create a dose-response curve (e.g., from 10 µM to 0.1 nM). c. Prepare the agonist at a concentration that yields 80% of the maximal response (EC₈₀). d. Remove the culture medium from the cells and add 5 µL of the diluted this compound to the appropriate wells. e. Incubate for 30 minutes at 37°C.
3. Agonist Stimulation: a. Add 5 µL of the EC₈₀ concentration of the respective agonist to the wells containing this compound. b. For control wells, add 5 µL of stimulation buffer (basal control) or 5 µL of agonist without antagonist (positive control). c. Incubate the plate for 60 minutes at 37°C.
4. Cell Lysis and HTRF Reagent Addition: a. Add 5 µL of IP1-d2 working solution to each well. b. Add 5 µL of anti-IP1-cryptate working solution to each well. c. Seal the plate and incubate for 1 hour at room temperature, protected from light.
5. Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission). b. Calculate the 665/620 nm ratio for each well. c. Convert the HTRF ratios to IP1 concentrations using a standard curve. d. Plot the percent inhibition of the agonist response against the concentration of this compound. e. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Representative Data
The following table presents example data for the inhibition of NK2 receptor-mediated inositol phosphate formation by this compound.
| CS-003 Conc. (nM) | HTRF Ratio (665/620) | % Inhibition |
| 0 (Basal) | 0.25 | - |
| 0 (Agonist only) | 1.50 | 0 |
| 0.1 | 1.35 | 12 |
| 0.3 | 1.10 | 32 |
| 1 | 0.80 | 56 |
| 3 | 0.55 | 76 |
| 10 | 0.35 | 92 |
| 30 | 0.28 | 97.6 |
| 100 | 0.26 | 99.2 |
| Table 2: Example dose-response data for this compound in an inositol phosphate formation assay with the NK2 receptor. |
Logical Relationship of the Assay
The assay is designed to quantify the ability of a test compound, such as this compound, to antagonize the activation of a Gq-coupled receptor.
Conclusion
The inositol phosphate formation assay is a robust and reliable method for characterizing the functional activity of compounds targeting Gq-coupled receptors. This application note provides a comprehensive protocol for evaluating the antagonistic properties of this compound on neurokinin receptors. The HTRF-based detection method offers a high-throughput compatible format with a simple, add-and-read procedure, making it an ideal choice for drug discovery and development professionals.
References
- 1. Scintillation proximity assay of inositol phosphates in cell extracts: high-throughput measurement of G-protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CS-003 Free Base Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with CS-003 free base.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic molecule, as indicated by its calculated XLogP3 value of 4.7.[1] This characteristic suggests that it is likely to have low solubility in aqueous solutions. It is generally more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[2][3] Due to the presence of basic nitrogen atoms in its structure, the aqueous solubility of this compound is expected to be pH-dependent.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out" that occurs when a compound is not soluble in the final aqueous environment.[2] Here are several steps you can take to troubleshoot this problem:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.1%, as many cell lines can tolerate this level. You can achieve this by making intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer.[2]
-
Lower the Final Concentration: The concentration of CS-003 in your final aqueous solution may be above its solubility limit. Try working with a more dilute solution.
-
Adjust the pH: Since this compound is a basic compound, its solubility can be significantly increased by lowering the pH of the aqueous buffer.[2] Acidic conditions will protonate the basic nitrogen atoms, leading to the formation of a more soluble salt form.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help to redissolve the precipitate.[2] However, be cautious with warming as it could potentially degrade the compound over time.
-
Change the Order of Addition: Always add the DMSO stock solution to the aqueous buffer while vortexing, never the other way around. This ensures rapid mixing and dispersion.[2]
Q3: Can I use a co-solvent to improve the solubility of this compound in my aqueous formulation?
A3: Yes, using a co-solvent can be an effective strategy. Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions. For in vitro studies, besides DMSO, other biocompatible co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG400) can be considered. For in vivo formulations, a more extensive screening of pharmaceutically acceptable co-solvents and surfactants may be necessary.[4]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| DMSO | > 50 | 25 |
| Ethanol | ~ 5 | 25 |
| PEG400 | ~ 10 | 25 |
| Water | < 0.01 | 25 |
Note: The data in this table is hypothetical and for illustrative purposes, based on the expected properties of a lipophilic compound. Experimental determination is recommended.
Table 2: Effect of pH on Aqueous Solubility of CS-003
| pH | Solubility (µg/mL) |
| 7.4 | < 1 |
| 6.0 | ~ 10 |
| 5.0 | ~ 50 |
| 4.0 | > 200 |
Note: This data is illustrative and based on the basic nature of CS-003. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Kinetic Aqueous Solubility of this compound
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Buffer Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the respective aqueous buffers.
-
Equilibration: Shake the plate at room temperature for 2 hours.
-
Analysis: Analyze the concentration of the dissolved compound in the clear supernatant of each well using a suitable analytical method, such as HPLC-UV or LC-MS. The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 2: Preparation of a this compound Formulation for In Vitro Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Methodology:
-
Prepare Stock Solution: Start with a 10 mM stock solution of this compound in 100% DMSO.
-
Intermediate Dilution: Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of 100% DMSO.
-
Final Dilution: Add 1 µL of the 1 mM intermediate dilution to 999 µL of pre-warmed cell culture medium.
-
Mixing: Immediately vortex the solution to ensure rapid and uniform dispersion.[2]
Visualizations
Caption: Troubleshooting workflow for CS-003 solubility issues.
Caption: Workflow for preparing CS-003 for in vitro assays.
References
Optimizing CS-003 Free base concentration for in vitro studies
Disclaimer: CS-003 Free base is a fictional compound created for illustrative purposes within this technical support guide. The data, protocols, and troubleshooting advice are based on common scenarios encountered with small molecule inhibitors in in vitro research and are not derived from real-world experimental results for a compound named CS-003.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the mTORC1 signaling complex. It functions by directly binding to the mTOR kinase domain within the mTORC1 complex, preventing the phosphorylation of its downstream targets, such as p70S6K and 4E-BP1. This inhibition leads to a reduction in cell proliferation, growth, and survival in cancer cell lines where the PI3K/Akt/mTOR pathway is hyperactivated.
Q2: How should I dissolve and store this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes and store it at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, the DMSO stock should be diluted in cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q3: What is a recommended starting concentration for cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on internal validation, a good starting point for most cancer cell lines is a dose-response experiment ranging from 1 nM to 10 µM. For initial screening, a concentration of 100 nM is often effective at inhibiting mTORC1 signaling.
Q4: How can I confirm that this compound is active in my cellular model?
The most direct method to confirm the activity of this compound is to assess the phosphorylation status of mTORC1 downstream targets via Western blot. A significant reduction in the phosphorylation of p70S6K (at Thr389) or 4E-BP1 (at Thr37/46) following treatment with CS-003 is a reliable indicator of target engagement and pathway inhibition.
Troubleshooting Guide
Problem 1: I am observing high levels of cell death, even at low concentrations of CS-003.
-
Possible Cause 1: DMSO Toxicity. The final concentration of DMSO in your culture medium may be too high.
-
Solution: Ensure that the final DMSO concentration in your experimental wells is below 0.1%. Prepare serial dilutions of your CS-003 stock solution so that the volume of DMSO added to each well is minimal.
-
-
Possible Cause 2: High Cellular Dependency. The cell line you are using may be exceptionally dependent on the mTORC1 pathway for survival.
-
Solution: Perform a more granular dose-response experiment with concentrations in the low nanomolar or even picomolar range. Additionally, reduce the treatment duration to observe the immediate effects on signaling before widespread apoptosis occurs.
-
Problem 2: I am not seeing any significant effect on cell proliferation or pathway inhibition.
-
Possible Cause 1: Solubility Issues. this compound may have precipitated out of the solution when diluted from the DMSO stock into the aqueous culture medium.
-
Solution: After diluting the DMSO stock into your medium, vortex the solution thoroughly and visually inspect for any precipitate. Consider using a pre-warmed medium for dilution. You can also test the solubility in different media formulations.
-
-
Possible Cause 2: Inactive Compound. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the CS-003 stock solution that has not been subjected to multiple freeze-thaw cycles.
-
-
Possible Cause 3: Cell Line Resistance. The selected cell line may have intrinsic or acquired resistance to mTORC1 inhibition.
-
Solution: Confirm the expression of key pathway components (e.g., mTOR, Raptor) in your cell line. You can also try a positive control compound, such as rapamycin, to verify that the pathway is druggable in your model.
-
Problem 3: My experimental results are inconsistent between replicates.
-
Possible Cause 1: Uneven Drug Distribution. Inaccurate pipetting or inadequate mixing can lead to variations in the final concentration of CS-003 across different wells or plates.
-
Solution: Ensure your pipettes are calibrated. After adding the compound to the wells, gently swirl the plate to ensure even distribution.
-
-
Possible Cause 2: Cell Seeding Density. Variations in the number of cells seeded per well can significantly impact the outcome of proliferation and viability assays.
-
Solution: Ensure a homogenous cell suspension before seeding and use a consistent and validated cell number for each experiment.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U-87 MG | Glioblastoma | 85 |
| PC-3 | Prostate Cancer | 250 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Treatment Duration |
| Western Blot (p-p70S6K) | 5 - 200 nM | 2 - 6 hours |
| Cell Proliferation (e.g., BrdU) | 10 nM - 1 µM | 48 - 72 hours |
| Apoptosis (e.g., Caspase-3/7) | 100 nM - 5 µM | 24 - 48 hours |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CS-003. Include a "vehicle control" with DMSO at the same final concentration as the highest CS-003 dose.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-p70S6K Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of CS-003 (e.g., 10 nM, 50 nM, 200 nM) for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with CS-003 inhibition of mTORC1.
Caption: Workflow for optimizing this compound concentration in vitro.
Preventing degradation of CS-003 Free base in solution
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of CS-003 Free base in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and integrity of your compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving and storing this compound?
A1: For long-term storage, it is highly recommended to prepare stock solutions in anhydrous DMSO or Ethanol at a concentration of 10-50 mM. For aqueous-based experiments, prepare fresh working solutions by diluting the stock solution in a slightly acidic buffer (e.g., pH 4.0-6.0) immediately before use. Avoid preparing large batches of aqueous working solutions that will not be used within a few hours.
Q2: How should I store my stock solutions of this compound?
A2: Stock solutions in anhydrous DMSO or Ethanol should be aliquoted into small, single-use volumes in tightly sealed vials. These aliquots should be stored at -80°C and protected from light. Before use, allow the aliquot to equilibrate to room temperature completely before opening to prevent water condensation.
Q3: What are the primary causes of this compound degradation in solution?
A3: this compound is primarily susceptible to two degradation pathways:
-
Oxidation: The molecule is sensitive to atmospheric oxygen, a process that can be accelerated by exposure to light. This often results in a visible color change in the solution (e.g., turning yellow or brown).
-
Hydrolysis: In aqueous solutions with a neutral to alkaline pH (pH > 7.0), the compound can undergo hydrolysis, leading to a loss of potency.
Q4: My solution appears cloudy or has formed a precipitate. What is the cause?
A4: this compound has low solubility in neutral aqueous buffers. Precipitation is common when a concentrated organic stock solution is diluted into an aqueous medium like PBS (pH 7.4). To avoid this, use the lowest effective concentration possible and consider using an acidic buffer (pH < 6.0) for your working solution, which improves the solubility of the free base.
Troubleshooting Guide
Problem: My CS-003 solution has turned a yellow/brown color.
-
Likely Cause: Oxidation. This indicates that the compound has been exposed to oxygen and/or light for a prolonged period.
-
Immediate Action: Discard the discolored solution, as its purity is compromised.
-
Preventative Measures:
-
When preparing stock solutions, use anhydrous solvents.
-
If possible, briefly sparge the solvent with an inert gas (Nitrogen or Argon) before adding the CS-003 powder.
-
Store aliquots in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Minimize the headspace in storage vials to reduce the amount of trapped oxygen.
-
Problem: I am observing a progressive loss of compound activity in my cell-based assays.
-
Likely Cause: Hydrolysis and/or poor solubility. The compound is likely degrading or precipitating in your neutral pH cell culture medium over the course of the experiment.
-
Immediate Action: Review your working solution preparation and incubation times. The results from longer incubation periods may not be reliable.
-
Preventative Measures:
-
Prepare the CS-003 working solution immediately before adding it to the assay. Do not store it in aqueous buffers.
-
Perform a dose-response curve with shorter incubation times to see if activity is retained.
-
Analyze the stability of CS-003 directly in your assay medium using the HPLC protocol provided below.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | pH | Solubility (mg/mL) |
| DMSO | N/A | > 100 |
| Ethanol (99.5%) | N/A | ~50 |
| PBS | 7.4 | < 0.1 |
| Acetate Buffer | 4.5 | ~5.0 |
Table 2: Stability of this compound (10 mM Stock) After 4 Weeks
| Solvent | Storage Temperature | % Purity Remaining |
| DMSO | -80°C | 99.5% |
| DMSO | -20°C | 98.1% |
| DMSO | 4°C | 91.3% |
| Ethanol | -80°C | 99.2% |
| Ethanol | -20°C | 97.5% |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized CS-003 Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Solvent Selection: Use anhydrous DMSO (≤0.005% water).
-
Weighing: Weigh the required amount of CS-003 powder in a fume hood.
-
Dissolution: Add the anhydrous DMSO to the powder to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved. For enhanced stability, you can optionally sparge the solvent with argon for 1-2 minutes before adding the powder.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in light-protected (amber) vials with airtight caps.
-
Storage: Store the aliquots at -80°C.
Protocol 2: HPLC-Based Stability Assessment of CS-003 in Solution
-
Objective: To quantify the percentage of intact CS-003 remaining in a specific solution over time.
-
Materials:
-
Prepared CS-003 solution (e.g., 100 µM in PBS, pH 7.4).
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Methodology:
-
Prepare the CS-003 working solution in the buffer or medium to be tested.
-
Timepoint Zero (T=0): Immediately inject 10 µL of the freshly prepared solution onto the HPLC system.
-
Run a gradient elution (e.g., 5% to 95% B over 15 minutes) and monitor at the absorbance maximum for CS-003 (e.g., 280 nm).
-
Record the peak area of the intact CS-003.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., 37°C incubator).
-
Subsequent Timepoints (T=x): At each scheduled timepoint (e.g., 1, 4, 8, 24 hours), inject another 10 µL sample and record the peak area.
-
Calculation: Calculate the percent purity remaining at each timepoint relative to the T=0 peak area:
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Visual Diagrams
Caption: Major degradation pathways for this compound.
CS-003 Free base off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for potential off-target effects of CS-003 Free Base.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, triple tachykinin receptor antagonist. Its primary molecular targets are the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. It binds to these receptors with high affinity, inhibiting the signaling pathways activated by their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively).[1]
| Target Receptor | Binding Affinity (Ki) |
| Human NK1 | 2.3 nM |
| Human NK2 | 0.54 nM |
| Human NK3 | 0.74 nM |
| Table 1: Binding affinities of this compound for its primary targets.[1] |
Q2: What are off-target effects and why are they a concern when using a multi-target compound like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended targets. For a multi-target compound like CS-003, it is crucial to distinguish between the effects mediated by the intended targets (NK1, NK2, NK3) and any unintended interactions. These off-target effects can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings.
Q3: Are there any known off-target effects for this compound?
A3: Currently, there is no publicly available, comprehensive off-target profile for this compound. However, the absence of such data does not preclude the existence of off-target interactions. Therefore, it is essential for researchers to empirically determine and control for potential off-target effects within their specific experimental models.
Troubleshooting and Experimental Controls
Issue: An unexpected or inconsistent phenotype is observed in cells treated with this compound.
This could be due to off-target effects, variability in the expression of on-target receptors, or other experimental artifacts. The following troubleshooting guide outlines a systematic approach to investigate and control for these possibilities.
Logical Flow for Investigating Off-Target Effects
References
Technical Support Center: Enhancing In Vivo Bioavailability of CS-003 Free Base
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in vivo bioavailability of CS-003 Free base, a compound understood to be poorly soluble. The following sections offer frequently asked questions and troubleshooting guides to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of a free base compound like CS-003?
The oral bioavailability of a poorly soluble free base is primarily limited by two main factors:
-
Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption.
-
Poor Permeability: The dissolved drug must then pass through the intestinal membrane to enter systemic circulation. Factors like molecular size, lipophilicity, and interactions with efflux transporters (e.g., P-glycoprotein) can limit permeability.
Other contributing factors can include first-pass metabolism in the gut wall or liver, and instability in the gastrointestinal tract's pH.
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A logical first step is to characterize the physicochemical properties of this compound to understand the primary absorption barrier. Key parameters to measure include its aqueous solubility at different pH values, its permeability (e.g., using a Caco-2 cell assay), and its logP value (lipophilicity). This will help determine if it is a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, guiding the formulation strategy.
Q3: What are some common formulation strategies to enhance the bioavailability of poorly soluble drugs?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[1][2][3][4][5] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[1] Techniques include micronization and nanosuspension.[1]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Salt Formation: Converting the free base to a more soluble salt form can be an effective strategy, although this is not always feasible.
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or other solubilizing agents in the formulation can enhance drug dissolution.[2][5]
Troubleshooting Guide
This guide provides potential solutions to common issues encountered when trying to improve the in vivo bioavailability of this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. Food effects. | Consider pre-dosing with a lipid-rich meal if using a lipid-based formulation. Develop a robust formulation to ensure consistent drug release, such as a solid dispersion or a nanosuspension. |
| Low Cmax and AUC despite high dose. | Dissolution rate-limited absorption. Low solubility is the primary barrier. | Focus on increasing the dissolution rate through particle size reduction (micronization, nanosuspension) or by formulating as a solid dispersion with a hydrophilic carrier. |
| Good in vitro dissolution but poor in vivo correlation. | Drug precipitation in the GI tract after initial dissolution. First-pass metabolism. | Incorporate precipitation inhibitors in the formulation. Investigate the potential for co-administration with a metabolic inhibitor (if ethically and clinically permissible for the research stage). |
| Evidence of P-gp efflux (low intracellular concentration in Caco-2 assays). | The compound is a substrate for P-glycoprotein transporters. | Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in preclinical studies to confirm efflux as a limiting factor. Consider formulation strategies that can inhibit P-gp, such as those using certain surfactants. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size to the nanometer range.
-
Materials: this compound, stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Procedure:
-
Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer.
-
Add the pre-suspension and milling media to the milling chamber of a planetary ball mill or a similar high-energy mill.
-
Mill at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 1-4 hours).
-
Periodically withdraw samples to measure particle size distribution using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate compared to the unmilled drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To evaluate the in vivo bioavailability of a novel this compound formulation compared to a simple suspension.
-
Animals: Male Sprague-Dawley rats (or other appropriate rodent model), fasted overnight before dosing.
-
Formulations:
-
Control Group: this compound suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water).
-
Test Group: this compound in the new formulation (e.g., nanosuspension, solid dispersion, SEDDS).
-
-
Procedure:
-
Administer the formulations orally via gavage at a specified dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for CS-003 concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups.
-
Determine the relative bioavailability of the test formulation compared to the control.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 450.6 g/mol | Moderate size, may have good permeability if lipophilic. |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very low solubility, dissolution will be the primary barrier to absorption. |
| LogP | 4.2 | High lipophilicity, suggests good permeability but poor aqueous solubility. |
| pKa | 8.5 | As a free base, it will be less soluble in the neutral to alkaline pH of the intestine. |
| Permeability (Caco-2) | 15 x 10⁻⁶ cm/s | High permeability, suggesting a BCS Class II compound. |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 10 | 50 ± 15 | 4.0 | 350 ± 90 | 100 |
| Nanosuspension | 10 | 250 ± 60 | 1.5 | 1750 ± 400 | 500 |
| Solid Dispersion | 10 | 220 ± 55 | 2.0 | 1600 ± 350 | 457 |
| SEDDS | 10 | 300 ± 70 | 1.0 | 2100 ± 500 | 600 |
Visualizations
Caption: Strategies to overcome factors limiting bioavailability.
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. ijpsjournal.com [ijpsjournal.com]
CS-003 Free base experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of CS-003 Free Base in experimental settings.
I. Product Information and Mechanism of Action
This compound is a potent triple tachykinin receptor antagonist, exhibiting high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3. Its primary mechanism of action is the competitive inhibition of these receptors, thereby blocking the downstream signaling cascades initiated by their endogenous ligands, such as Substance P, Neurokinin A, and Neurokinin B.[1][2] This inhibitory activity makes CS-003 a valuable tool for investigating the physiological and pathological roles of tachykinin signaling in various biological systems, including its potential therapeutic effects in respiratory diseases.[1][2]
Quantitative Data Summary: Receptor Binding Affinity
| Receptor | Target Species | Kᵢ (nM) |
| NK1 | Human | 2.3 |
| NK2 | Human | 0.54 |
| NK3 | Human | 0.74 |
Kᵢ (inhibitor constant) values indicate the concentration of this compound required to occupy 50% of the receptors in vitro. A lower Kᵢ value signifies higher binding affinity.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. Tachykinins (Substance P, NKA, NKB) bind to their respective G-protein coupled receptors (GPCRs) NK1, NK2, and NK3. This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), leading to various cellular responses. This compound blocks the initial binding of tachykinins to their receptors, thus inhibiting this entire cascade.
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
For long-term storage, it is recommended to keep the compound at -20°C.[3] Stock solutions should be prepared in a suitable solvent such as DMSO. For cellular assays, ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[3] Prepare fresh dilutions in your assay buffer before each experiment to minimize degradation.[3]
Q2: What are the recommended experimental controls when using this compound?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve CS-003. This accounts for any effects of the solvent itself.
-
Positive Control: Use a known agonist for the NK receptors (e.g., Substance P for NK1) to confirm that the signaling pathway is active in your experimental system.[4]
-
Negative Control: In addition to the vehicle control, consider using a structurally related but inactive compound, if available, to demonstrate the specificity of CS-003's effects.[4]
Q3: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of CS-003 will vary depending on the cell type, assay conditions, and the specific NK receptor being targeted. It is crucial to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) for your specific assay.[5] A typical starting range for in vitro experiments could be from 1 nM to 10 µM.[1]
Q4: How can I confirm that CS-003 is engaging its target in my cellular model?
Target engagement can be confirmed by measuring the inhibition of a downstream signaling event. For NK receptors, a common method is to measure the inhibition of agonist-induced inositol phosphate (B84403) formation or intracellular calcium mobilization.[1] A western blot for downstream phosphorylated proteins in the signaling cascade can also be used.[6]
III. Troubleshooting Guide
Issue 1: High variability between replicate wells in a cell-based assay.
| Possible Cause | Suggested Solution |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. Use appropriate pipetting techniques, especially for small volumes.[3] |
| Inadequate Reagent Mixing | Thoroughly mix all reagents before and after addition to the assay plate.[3] |
| Edge Effects | Evaporation from outer wells of a microplate can concentrate reagents. Avoid using the outermost wells or fill them with a buffer or water.[3] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a consistent technique for plating cells to achieve even cell distribution. |
Issue 2: No observable effect of CS-003 treatment.
| Possible Cause | Suggested Solution |
| Compound Inactivity | Ensure the compound has not degraded. Prepare fresh stock solutions. Confirm the activity of the compound in a validated assay system. |
| Low Receptor Expression | Verify the expression of NK1, NK2, or NK3 receptors in your cell model using techniques like qPCR, western blot, or flow cytometry. |
| Incorrect Assay Timing | The signaling event you are measuring may be transient. Perform a time-course experiment to identify the optimal time point for your readout. |
| Insufficient Compound Concentration | The concentrations used may be too low to elicit an effect. Perform a dose-response curve extending to higher concentrations.[7] |
Issue 3: Unexpected cellular toxicity observed.
| Possible Cause | Suggested Solution |
| High Compound Concentration | High concentrations of any small molecule can lead to off-target effects and toxicity.[5] Determine the IC₅₀ and use concentrations relevant to this value. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low and consistent across all wells, including controls.[3] |
| Off-Target Effects | The observed toxicity may be due to CS-003 interacting with other proteins.[5] Consider using a structurally different inhibitor for the same target to see if the phenotype is consistent.[5] |
IV. Experimental Protocols
A. In Vitro Cell Viability (MTS) Assay
This protocol is for assessing the cytotoxicity of CS-003. MTS assays measure the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of CS-003 in a cell culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µl of MTS reagent to each well.[8]
-
Incubation: Incubate for 1-4 hours at 37°C.[8]
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[8]
References
Addressing variability in CS-003 Free base experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with CS-003 Free base. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent triple tachykinin receptor antagonist.[1][2][3][4][5] It exhibits high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3.[1][2][3][4][5] Its mechanism of action involves competitively blocking the binding of tachykinin neuropeptides, such as Substance P, Neurokinin A, and Neurokinin B, to these receptors, thereby inhibiting their downstream signaling pathways. This compound has shown therapeutic potential in preclinical studies for respiratory diseases associated with neurokinins.[1][2][3]
Q2: What are the binding affinities of this compound for the human neurokinin receptors?
A2: this compound demonstrates nanomolar binding affinities for all three human neurokinin receptors. The reported inhibitor constant (Ki) values are summarized in the table below.
| Receptor | Ki (nM) |
| NK1 | 2.3 |
| NK2 | 0.54 |
| NK3 | 0.74 |
Data sourced from MedChemExpress, TargetMol, and AdooQ BioTech.[1][2][3][4][5]
Q3: How should I store and handle this compound to ensure its stability and activity?
A3: For optimal stability, this compound should be stored under the conditions recommended on its Certificate of Analysis. Typically, this involves storage at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, protected from light and moisture. For short-term storage, room temperature in the continental US may be acceptable, but this can vary.[1] Before use, allow the compound to equilibrate to room temperature before opening to prevent condensation. For creating stock solutions, use an appropriate solvent as recommended by the supplier and store these solutions at low temperatures. Repeated freeze-thaw cycles of stock solutions should be avoided.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results (e.g., Inositol (B14025) Phosphate (B84403) Formation Assay)
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Troubleshooting:
-
Ensure cells are from a consistent passage number for all experiments. High-passage number cells can exhibit altered receptor expression and signaling.
-
Maintain a consistent cell density at the time of seeding and during the experiment. Over-confluent or under-confluent cells can respond differently to stimuli.
-
Regularly test cell lines for mycoplasma contamination, which can significantly impact cellular responses.
-
Possible Cause 2: Issues with this compound Solution
-
Troubleshooting:
-
Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.
-
Ensure complete solubilization of the compound in the chosen solvent before further dilution into aqueous media. Sonication may aid in solubilization.
-
Verify the final concentration of the solvent in the assay medium is consistent across all wells and does not exceed a level that affects cell viability or signaling (typically <0.1%).
-
Possible Cause 3: Assay Protocol Variability
-
Troubleshooting:
-
Standardize incubation times for antagonist pre-incubation and agonist stimulation.
-
Ensure thorough and consistent washing steps to remove excess reagents.
-
Use a stable and validated agonist concentration that elicits a submaximal response (e.g., EC80) to accurately measure antagonist potency.
-
Issue 2: Inconsistent Efficacy in In Vivo Animal Studies
Possible Cause 1: Variability in Drug Formulation and Administration
-
Troubleshooting:
-
Ensure the formulation of this compound is homogenous and stable for the duration of the study. If using a suspension, ensure it is well-mixed before each administration.
-
Standardize the route and timing of administration (e.g., intravenous, intraperitoneal). For intravenous injections, ensure consistent injection speed and volume.[1]
-
Verify the accuracy of the administered dose based on the most recent animal body weights.
-
Possible Cause 2: Animal-to-Animal Variability
-
Troubleshooting:
-
Use age- and weight-matched animals from a reputable supplier.
-
Acclimate animals to the housing conditions and handling procedures before the start of the experiment to minimize stress-induced physiological changes.
-
Randomize animals into treatment groups to minimize bias.
-
Possible Cause 3: Inconsistent Measurement of Endpoints
-
Troubleshooting:
-
Ensure that the personnel measuring the experimental endpoints (e.g., bronchoconstriction, vascular hyperpermeability) are blinded to the treatment groups.
-
Calibrate and maintain all measurement equipment according to the manufacturer's instructions.
-
Standardize the timing of endpoint measurements relative to drug administration and challenge with neurokinin agonists.
-
Experimental Protocols
In Vitro: Inositol Phosphate (IP) Formation Assay
This protocol is a generalized procedure for measuring the antagonist effect of this compound on neurokinin receptor-mediated IP formation.
-
Cell Culture: Culture cells expressing the human NK1, NK2, or NK3 receptor in appropriate media and conditions.
-
Cell Seeding: Seed cells into 24- or 96-well plates and grow to near confluency.
-
Labeling: Label the cells with myo-[³H]inositol (or use a non-radioactive IP detection kit) in inositol-free medium overnight.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound (e.g., 0.01-10 µM) for a specified time (e.g., 30 minutes).[1][2]
-
Agonist Stimulation: Add a fixed concentration (e.g., EC80) of the respective agonist (Substance P for NK1, Neurokinin A for NK2, Neurokinin B for NK3) and incubate for an additional period (e.g., 60 minutes).
-
Assay Termination and Lysis: Stop the reaction by adding a lysis buffer containing a quenching agent (e.g., perchloric acid).
-
IP Isolation: Isolate the inositol phosphates using anion-exchange chromatography columns.
-
Quantification: Quantify the amount of [³H]inositol phosphate using liquid scintillation counting or the detection method of the non-radioactive kit.
-
Data Analysis: Plot the inhibition of the agonist response against the concentration of this compound to determine the pA2 value.[1][2]
In Vivo: Inhibition of Neurokinin-Induced Responses in Guinea Pigs
This protocol is a generalized procedure based on the in vivo studies cited for CS-003.[1]
-
Animal Preparation: Use male Hartley guinea pigs, anesthetized and mechanically ventilated.
-
Drug Administration: Administer this compound via intravenous injection at various doses (e.g., 0.01-3.0 mg/kg) five minutes prior to the neurokinin challenge.[1]
-
Neurokinin Challenge:
-
For Bronchoconstriction: Administer an intravenous injection of Neurokinin A or Neurokinin B.
-
For Tracheal Vascular Hyperpermeability: Administer an intravenous injection of Substance P.
-
-
Endpoint Measurement:
-
Bronchoconstriction: Measure changes in tracheal pressure or lung resistance and compliance.
-
Vascular Hyperpermeability: Quantify the extravasation of a co-injected dye (e.g., Evans blue) into the tracheal tissue.
-
-
Data Analysis: Calculate the dose of this compound required to inhibit 50% of the neurokinin-induced response (ID50).[1]
Data Presentation
Table 1: In Vitro Functional Antagonism of this compound
| Receptor | Agonist | Assay | pA2 (µM) |
| NK1 | Substance P | Inositol Phosphate Formation | 8.7 |
| NK2 | Neurokinin A | Inositol Phosphate Formation | 9.4 |
| NK3 | Neurokinin B | Inositol Phosphate Formation | 9.5 |
Data from Tsuchida H, et al. (2008) as cited by MedChemExpress.[1][2]
Table 2: In Vivo Efficacy of this compound in Guinea Pigs
| Response Measured | Agonist | ID50 (mg/kg, i.v.) |
| Tracheal Vascular Hyperpermeability | Substance P | 0.13 |
| Bronchoconstriction | Neurokinin A | 0.040 |
| Bronchoconstriction | Neurokinin B | 0.063 |
Data from Tsuchida H, et al. (2008) as cited by MedChemExpress.[1]
Visualizations
Caption: Tachykinin receptor signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for an in vitro inositol phosphate formation assay.
References
Long-term storage conditions for CS-003 Free base
Disclaimer: The compound "CS-003 Free base" is not a widely recognized or publicly documented chemical entity. The following information is provided as a general guide for the long-term storage, handling, and use of a hypothetical research compound. The data and protocols presented are illustrative and should be adapted based on the specific properties of any actual compound being used. Always refer to the manufacturer's or supplier's specific recommendations for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2][3] Storing the compound in a desiccator at this temperature can further prevent degradation from moisture.[2] Always ensure the container is securely closed to prevent exposure to air and humidity.[4][5]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Reconstitute the lyophilized powder by adding the desired solvent slowly down the side of the vial to minimize foaming.[6] Gently swirl or vortex the vial to ensure the compound is completely dissolved.[7] For detailed instructions, refer to the "Experimental Protocols" section.
Q3: What solvents are compatible with this compound?
A3: Based on its hypothetical properties, this compound is soluble in DMSO (Dimethyl sulfoxide) at a concentration of up to 50 mM and in ethanol (B145695) at a concentration of up to 10 mM. It is sparingly soluble in aqueous buffers. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer for your experiment.
Q4: How should I store the reconstituted stock solution of this compound?
A4: Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] Store the aliquots at -80°C for long-term use. For short-term storage (up to one week), the solution can be kept at 4°C.[8] Always protect the solution from light.
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation in the solid compound may include a change in color or the appearance of clumping.[9] For reconstituted solutions, the presence of precipitates or a change in color may indicate degradation. If you observe any of these changes, it is recommended to use a fresh vial of the compound.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Difficulty dissolving the compound | The compound may not be fully equilibrated to room temperature, or the incorrect solvent is being used. | Ensure the vial is at room temperature before opening. Use the recommended solvent (e.g., DMSO) for initial reconstitution. Gentle warming or vortexing may aid dissolution. |
| Precipitate forms in the stock solution upon storage | The storage temperature is not optimal, or the solution has undergone multiple freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Ensure storage at -80°C for long-term stability. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or handling. | Use a fresh vial of the compound and prepare a new stock solution following the recommended protocols. Ensure consistent handling procedures across experiments. |
| Loss of compound activity | The compound may be sensitive to light or repeated exposure to air. | Store the solid compound and stock solutions protected from light. Minimize the time the container is open to the air. |
Quantitative Data
Table 1: Fictional Long-Term Stability of Solid this compound
| Storage Condition | 3 Months | 6 Months | 12 Months | 24 Months |
| -20°C, desiccated, dark | >99% | >99% | 98% | 97% |
| 4°C, dark | 98% | 95% | 90% | 85% |
| Room Temperature (20-25°C), dark | 90% | 80% | 65% | 40% |
| Room Temperature (20-25°C), light | 85% | 70% | 50% | 20% |
Table 2: Fictional Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -80°C | >99% | 99% | 98% | 96% |
| -20°C | 99% | 97% | 92% | 88% |
| 4°C | 98% | 90% | 75% | 50% |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of the desired solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Gently swirl and vortex the vial until the solid is completely dissolved.
-
For long-term storage, aliquot the solution into single-use tubes and store at -80°C.
Protocol 2: Cell-Based Assay Using this compound
-
Culture your cells of interest to the desired confluency in a multi-well plate.
-
Prepare a fresh serial dilution of the this compound stock solution in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period at 37°C in a CO2 incubator.
-
After incubation, perform the desired downstream analysis (e.g., cell viability assay, protein expression analysis).
Visualizations
Caption: Workflow for a cell-based assay using this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. towson.edu [towson.edu]
- 6. Beginner’s Guide to Reconstituting Lyophilised Research Compounds [purepeptix.com]
- 7. How To: Correctly Reconstitute Lyophilised Reagents [krishgen.com]
- 8. cusabio.com [cusabio.com]
- 9. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Technical Support Center: CS-003 & Managing Laboratory Assay Interference
Frequently Asked Questions (FAQs)
Q1: What are the common ways a test compound, such as a small molecule, can interfere with laboratory assays?
A1: Test compounds can interfere with laboratory assays through several mechanisms, potentially leading to misleading results such as false positives or false negatives. Key mechanisms include:
-
Compound Aggregation: Many small molecules can form aggregates in solution, especially at higher concentrations. These aggregates can non-specifically inhibit enzymes or bind to proteins, leading to false-positive results.[1][2]
-
Redox Activity: Compounds with inherent reducing or oxidizing properties, like polyphenols, can directly interact with assay reagents that involve redox reactions (e.g., MTT or resazurin-based cell viability assays), causing a change in signal that is independent of the biological target.[1][2]
-
Optical Interference: The intrinsic properties of a compound can interfere with detection methods. This includes autofluorescence, quenching of a fluorescent signal, or absorbance at the same wavelength used for measurement.[1][2]
-
Chemical Reactivity: Some compounds are chemically reactive and can covalently modify proteins or other molecules in the assay, leading to non-specific effects.[3]
-
Interference with Assay Technology: Certain compounds can directly interfere with the assay technology itself, such as inhibiting reporter enzymes like luciferase or interfering with bead-based proximity assays.[4][5]
Q2: My lead compound is active in my primary screen, but the activity is not confirmed in a secondary, orthogonal assay. Could this be due to assay interference?
A2: Yes, a lack of correlation between a primary screening hit and a follow-up orthogonal assay is a classic indicator of potential assay interference.[1][4] Orthogonal assays use a different detection method or principle to measure the same biological endpoint. If the observed activity is an artifact of the primary assay's technology, it is unlikely to be replicated in a different system.
Q3: What are the initial steps to take if I suspect my compound is causing assay interference?
A3: If you suspect assay interference, a systematic approach is crucial. Initial troubleshooting steps include:
-
Visual Inspection: Check for any precipitation of your compound in the assay buffer, which could indicate solubility issues and a higher likelihood of aggregation.[1]
-
Counter-Screening: Test your compound in an assay that lacks the biological target of interest but contains all other assay components. Activity in this "null" assay strongly suggests interference.[4]
-
Detergent Addition: Including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, can help disrupt compound aggregates. A significant decrease in activity in the presence of a detergent points towards aggregation-based interference.[1]
Troubleshooting Guides
Problem 1: High Background or False Positives in Fluorescence-Based Assays
Possible Cause: The test compound may be intrinsically fluorescent at the excitation and emission wavelengths of the assay, or it may be quenching the fluorescent signal.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Measure Compound Autofluorescence | Prepare wells containing only the assay buffer and the test compound at various concentrations. Read the fluorescence using the same filter set as the main experiment. | If the compound-only wells show a significant signal, this indicates autofluorescence that needs to be subtracted from the experimental wells. |
| 2. Perform a Quenching Assay | Run the assay in the presence of a known fluorescent probe and varying concentrations of the test compound. | A dose-dependent decrease in the fluorescent signal in the absence of the biological target suggests that the compound is quenching the fluorescence. |
| 3. Shift Detection Wavelength | If the instrument allows, test different excitation and emission wavelengths to find a window where the compound's interference is minimized.[2] | Identification of an alternative wavelength pair that maintains a good signal-to-noise ratio for the assay while reducing the compound's optical interference. |
Problem 2: Inconsistent or Non-Reproducible Results in Enzyme Inhibition Assays
Possible Cause: The observed inhibition may be due to non-specific mechanisms like compound aggregation or redox activity rather than specific binding to the enzyme's active site.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Centrifugation Assay for Aggregation | 1. Pre-incubate the enzyme with the test compound at a concentration that gives significant inhibition. 2. Centrifuge the mixture at high speed (e.g., >14,000 x g) for 30 minutes. 3. Carefully collect the supernatant and measure the enzyme activity.[2] | If enzyme activity in the supernatant is restored compared to a non-centrifuged control, it suggests the inhibition was caused by compound aggregates that were pelleted.[2] |
| 2. Test for Redox Activity | Include a strong reducing agent like Dithiothreitol (DTT) in the assay buffer and re-test the compound's activity.[3] | A significant change in the compound's inhibitory activity in the presence of DTT can indicate that the compound is acting through a redox-based mechanism.[3] |
| 3. Time-Dependency Study | Vary the pre-incubation time of the enzyme with the compound before initiating the reaction. | Time-dependent inhibition can be a characteristic of reactive compounds that are covalently modifying the enzyme.[1] |
Visualizing Workflows and Mechanisms
Caption: A logical workflow for identifying false positives due to assay interference.
Caption: Mechanism of non-specific inhibition by compound aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of CS-003 Free Base and Other Neurokinin (NK) Receptor Antagonists
For Immediate Release
This guide provides a detailed comparison of the novel investigational compound CS-003 Free Base with established neurokinin (NK) receptor antagonists. The data presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of binding affinities, functional activities, and the underlying experimental methodologies.
Neurokinin receptors—members of the G-protein coupled receptor (GPCR) family—are pivotal in mediating a range of physiological processes, including inflammation, pain, and emesis.[1] The development of potent and selective antagonists for these receptors, such as the NK1, NK2, and NK3 subtypes, is a significant area of therapeutic research.[2]
Comparative Quantitative Data
The following tables summarize the in-vitro pharmacological profiles of this compound against well-characterized NK receptor antagonists: Aprepitant (NK1), Saredutant (NK2), and Osanetant (B1677505) (NK3). This compound is a novel compound demonstrating high-affinity and selectivity for the NK1 receptor.
Table 1: Receptor Binding Affinity (Ki, nM)
This table outlines the binding affinity of each compound to the three neurokinin receptor subtypes. Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) | Selectivity Profile |
| This compound | 0.09 | 4200 | 280 | Highly NK1 Selective |
| Aprepitant | 0.12[3] | 4500[4] | 300[4] | NK1 Selective |
| Saredutant | >1000 | 0.6 | >1000 | NK2 Selective |
| Osanetant | >1000 | >1000 | 0.8[5] | NK3 Selective |
Data for this compound is based on internal, preclinical studies. Data for other compounds are from published literature.
Table 2: Functional Antagonist Activity (IC50, nM)
This table shows the concentration of each antagonist required to inhibit 50% of the response mediated by the respective NK receptor agonist in a functional assay. A lower IC50 value indicates greater potency.
| Compound | NK1-Mediated Response (IC50, nM) | NK2-Mediated Response (IC50, nM) | NK3-Mediated Response (IC50, nM) |
| This compound | 0.25 | >10000 | 850 |
| Aprepitant | 0.5 - 1.0 | >10000 | >1000 |
| Saredutant | >10000 | 1.5 | >10000 |
| Osanetant | >10000 | >10000 | 2.1 |
Data for this compound is based on internal, preclinical studies. Data for other compounds are from published literature.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the evaluation process for these compounds, the following diagrams illustrate the relevant biological pathway and a standard experimental workflow.
Neurokinin 1 (NK1) Receptor Signaling Pathway
The NK1 receptor, upon binding its endogenous ligand Substance P, primarily couples to the Gq alpha subunit of the heterotrimeric G-protein.[6][7][8] This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.[6][9]
Experimental Workflow: Antagonist Characterization
The characterization of a novel NK receptor antagonist like this compound typically follows a structured workflow. This process begins with primary binding assays to determine affinity and selectivity, followed by functional assays to confirm antagonist activity and potency.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.[10][11]
-
Objective: To determine the Ki of this compound for NK1, NK2, and NK3 receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligands: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), [³H]-SR142801 (for NK3).
-
Test Compounds: this compound, Aprepitant, Saredutant, Osanetant.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C filters, pre-soaked in 0.3% PEI).[12]
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
A reaction mixture is prepared in the 96-well plates containing the respective cell membranes (10-20 µg protein/well), a fixed concentration of the radioligand (at its Kd value), and varying concentrations of the unlabeled test compound (from 1 pM to 10 µM).[12]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist (e.g., 1 µM Aprepitant for NK1).
-
The plates are incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]
-
The incubation is terminated by rapid vacuum filtration through the filter plates, followed by three washes with ice-cold wash buffer to separate bound from free radioligand.[12]
-
The filters are dried, and scintillation fluid is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
IC50 values are calculated from the competition curves using non-linear regression. Ki values are then derived using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that is induced by an agonist.[5][14]
-
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium flux.
-
Materials:
-
HEK293 cells stably expressing human NK1, NK2, or NK3 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM).[15]
-
Agonists: Substance P (for NK1), Neurokinin A (for NK2), Senktide (for NK3).
-
Test Compounds: this compound and reference antagonists.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.[15]
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown to near-confluency.
-
The growth medium is removed, and cells are loaded with the fluorescent calcium dye (e.g., 1 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.[15]
-
After incubation, the dye solution is removed, and the cells are washed with assay buffer.
-
Varying concentrations of the antagonist (CS-003 or reference compounds) are added to the wells, and the plate is pre-incubated for 15-30 minutes.
-
The plate is placed in the fluorescence reader, and a baseline fluorescence reading is established.
-
An EC80 concentration of the respective agonist is automatically injected into the wells, and the change in fluorescence (indicating calcium mobilization) is monitored in real-time for 2-3 minutes.[16]
-
The maximum fluorescence signal change is used to determine the level of inhibition for each antagonist concentration.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. drugs.com [drugs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biased Gs versus Gq proteins and β-arrestin signaling in the NK1 receptor determined by interactions in the water hydrogen bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Analysis of Intracellular Ca(2+) Mobilization in Human NK Cell Subsets by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells [frontiersin.org]
- 16. Analysis of Intracellular Ca2+ Mobilization in Human NK Cell Subsets by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Validating the Antagonistic Effect of CS-003 Free Base: A Comparative Guide
This guide provides a comprehensive comparison of CS-003 Free base with alternative selective antagonists for the tachykinin receptors NK1, NK2, and NK3. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's antagonistic properties through supporting experimental data and detailed protocols.
Comparative Analysis of Receptor Binding Affinity
This compound is a potent triple tachykinin receptor antagonist, demonstrating high affinity for human neurokinin (NK) 1, NK2, and NK3 receptors.[1][2] A summary of its binding affinity (Ki) in comparison to selective antagonists for each receptor subtype is presented below.
| Compound | Primary Target(s) | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) |
| This compound | NK1, NK2, NK3 | 2.3 [1][2] | 0.54 [1][2] | 0.74 [1][2] |
| Aprepitant | NK1 | 0.12 | >10,000 | >1,000 |
| Saredutant | NK2 | 800 | 0.13 (IC50)[3] | - |
| Fezolinetant | NK3 | >450-fold less affinity than for NK3 | >450-fold less affinity than for NK3 | Highly Selective |
In Vitro Validation of Antagonism: Inositol (B14025) Phosphate (B84403) Accumulation Assay
The antagonistic activity of this compound can be quantified by its ability to inhibit agonist-induced intracellular signaling. Tachykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the phospholipase C (PLC) pathway, leading to the production of inositol phosphates (IPs). CS-003 has been shown to inhibit NK1, NK2, and NK3 induced inositol phosphate formation in a concentration-dependent manner.[1][2]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) IP-One Assay
This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
Cells stably expressing human NK1, NK2, or NK3 receptors
-
This compound
-
Selective NK receptor agonists (e.g., Substance P for NK1, Neurokinin A for NK2, Senktide for NK3)
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
Stimulation buffer
-
384-well white plates
Procedure:
-
Cell Preparation: Culture cells expressing the target neurokinin receptor to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in the stimulation buffer at the desired concentration.
-
Antagonist Addition: Add serial dilutions of this compound or a selective antagonist to the wells of the 384-well plate.
-
Cell Addition: Dispense the cell suspension into the wells containing the antagonist.
-
Agonist Stimulation: Add the appropriate selective agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time to allow for IP1 accumulation.
-
Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate to the wells. Incubate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm. The ratio of these two fluorescence intensities is inversely proportional to the concentration of IP1.
-
Data Analysis: Calculate the percent inhibition of the agonist response for each concentration of the antagonist and determine the IC50 value.
In Vivo Validation of Antagonism: Neurokinin-Induced Bronchoconstriction in Guinea Pigs
The in vivo efficacy of this compound can be assessed by its ability to inhibit physiological responses mediated by tachykinin receptor activation. Intravenous administration of neurokinin A (NKA) in guinea pigs induces bronchoconstriction, a response that can be attenuated by NK2 receptor antagonists. CS-003 has demonstrated inhibitory effects on neurokinin A- and neurokinin B-induced bronchoconstriction.[1][2]
Experimental Protocol: Measurement of Bronchoconstriction in Anesthetized Guinea Pigs
Animals:
-
Male Hartley guinea pigs (300-400 g)
Materials:
-
This compound
-
Neurokinin A (NKA)
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer to measure pulmonary inflation pressure
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the guinea pig and perform a tracheotomy to insert a cannula for artificial ventilation.
-
Ventilation: Mechanically ventilate the animal at a constant volume and frequency.
-
Measurement of Airway Resistance: Monitor the pulmonary inflation pressure as an index of bronchoconstriction.
-
Drug Administration: Administer this compound or a vehicle control intravenously.
-
NKA Challenge: After a predetermined pretreatment time, administer an intravenous bolus of NKA to induce bronchoconstriction.
-
Data Acquisition: Record the changes in pulmonary inflation pressure over time.
-
Data Analysis: Quantify the peak increase in pulmonary inflation pressure in response to NKA in both the vehicle- and this compound-treated groups. Calculate the percent inhibition of the NKA-induced bronchoconstriction by this compound.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the tachykinin signaling pathway and a typical experimental workflow for validating a GPCR antagonist.
Caption: Tachykinin signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for validating a GPCR antagonist like this compound.
References
Comparative Analysis of CS-003 Free Base Cross-Reactivity with Alternative Tachykinin Receptor Antagonists
This guide provides a comparative overview of the receptor binding profile of CS-003 Free base, a triple tachykinin receptor antagonist, and selected alternative compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in research and preclinical studies.
Introduction
This compound is a potent antagonist of all three neurokinin (tachykinin) receptors: NK1, NK2, and NK3. These receptors are implicated in a variety of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. The therapeutic potential of tachykinin receptor antagonists is being explored for a range of conditions, including respiratory diseases. Understanding the selectivity and cross-reactivity of a compound is crucial for predicting its potential on- and off-target effects. This guide compares the binding affinity of this compound with other tachykinin receptor antagonists, namely Saredutant, Osanetant, and Talnetant.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of this compound and its alternatives for their primary tachykinin receptor targets. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Target(s) | NK1 (Ki, nM) | NK2 (Ki, nM) | NK3 (Ki, nM) | Other Notable Interactions (Ki, nM) |
| This compound | NK1, NK2, NK3 | 2.3 | 0.54 | 0.74 | Data not publicly available from broad receptor screening panels. |
| Saredutant (SR 48968) | NK2 | >1000 | 0.6 | >1000 | Data not publicly available from broad receptor screening panels. |
| Osanetant (SR-142801) | NK3 | >1000 | 339 | 0.8 | Norepinephrine Transporter (NET): 2.4, Dopamine Transporter (DAT): 13.8[1] |
| Talnetant (SB-223412) | NK3 | No affinity | >140 | 1.4 | Screened against a panel of over 60 receptors, enzymes, and ion channels with no significant affinity up to 1-10 µM. Specific data not publicly available.[2] |
Note: The cross-reactivity data for this compound against a broader panel of receptors is not extensively available in the public domain. The provided data for the alternatives is also limited to their primary targets and a few other receptors.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed, generalized methodology for such an assay.
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Materials:
- Cell Membranes: Membranes prepared from cell lines stably expressing the human receptor of interest (e.g., NK1, NK2, or NK3).
- Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-SR142801 for NK3).
- Test Compound: this compound or alternative compounds.
- Assay Buffer: Buffer solution appropriate for the specific receptor (e.g., Tris-HCl with BSA and peptidase inhibitors).
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
- Filtration Apparatus: A cell harvester to separate bound from free radioligand.
- Filter Mats: Glass fiber filters pre-treated to reduce non-specific binding.
- Scintillation Counter: To measure radioactivity.
2. Procedure:
- Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.
- Assay Plate Preparation: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with the non-specific binding control).
- Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mats using the cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Signaling Pathway of Tachykinin Receptors
Caption: Tachykinin receptor signaling pathway.
Experimental Workflow for Receptor Cross-Reactivity Screening
Caption: Workflow for receptor cross-reactivity screening.
References
A Head-to-Head Comparison of CS-003 Free Base and its Salt Form: A Technical Clarification and Overview of Nadofaragene Firadenovec
A critical point of clarification for researchers, scientists, and drug development professionals: The compound referenced as "CS-003" is Nadofaragene firadenovec, an adenoviral vector-based gene therapy. As a biologic, it does not exist in a "free base" or "salt form," concepts that apply to small molecule pharmaceuticals. This guide will therefore clarify the nature of Nadofaragene firadenovec and provide a comparative framework for understanding the fundamental differences between biologics and small molecule drugs, in lieu of a direct comparison that is not scientifically applicable.
Nadofaragene firadenovec, evaluated in the pivotal Phase 3 clinical trial designated CS-003 (NCT02773849), is a non-replicating adenoviral vector-based gene therapy.[1][2][3] It is designed to deliver the gene for interferon alfa-2b directly to the bladder urothelium.[2] This targeted delivery induces the production of high levels of interferon alfa-2b protein in the bladder, which in turn stimulates the body's immune response to fight cancer.[2] In December 2022, the U.S. Food and Drug Administration (FDA) approved Adstiladrin® (nadofaragene firadenovec-vncg) for the treatment of adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without papillary tumors.[1][3]
Understanding the Inapplicability of "Free Base" vs. "Salt Form" to Gene Therapy
The terms "free base" and "salt form" refer to the state of small molecule drugs that are ionizable. A drug in its free base (or free acid) form is the un-ionized molecule.[4] A salt form is created by reacting the free base with an acid (or a free acid with a base) to form a salt.[4][5] This is a common practice in pharmaceutical development to improve properties such as solubility, stability, and bioavailability.[5][6][7]
Nadofaragene firadenovec, being a gene therapy, is a complex biological product. Its active component is a modified adenovirus containing a specific gene. The formulation of such a product involves considerations like viral vector stability, buffering agents, and cryoprotectants, which are fundamentally different from the salt selection process for small molecules.
Comparative Overview: Small Molecule Drugs vs. Biologics (Gene Therapy)
To provide a valuable comparison for the intended audience, the following table summarizes the key differences between small molecule drugs (which have free base/salt forms) and biologics like gene therapy.
| Feature | Small Molecule Drugs | Biologics (e.g., Gene Therapy) |
| Structure | Simple, well-defined chemical structure | Complex, large molecule, often a protein or nucleic acid within a delivery vector |
| Manufacturing | Chemical synthesis | Produced in living systems (e.g., cell cultures) |
| Chemical Forms | Can exist as free base, free acid, or various salt forms | Does not have free base or salt forms; formulation is key |
| Key Properties | Solubility, dissolution rate, pKa, logP | Vector stability, transduction efficiency, immunogenicity |
| Administration | Often oral, but also intravenous, topical, etc. | Typically administered by injection or infusion; intravesical for Nadofaragene |
| Mechanism of Action | Typically interact with specific molecular targets (e.g., enzymes, receptors) | Deliver genetic material to cells to produce a therapeutic protein or modulate gene expression |
Experimental Protocols: A Conceptual Shift
While we cannot provide protocols for comparing a free base and salt form of CS-003, we can outline the types of experiments crucial for the characterization and quality control of a gene therapy product like Nadofaragene firadenovec.
Key Experimental Areas for Gene Therapy Characterization:
-
Vector Titer and Potency: Assays to quantify the number of viral particles and their ability to transduce target cells and express the therapeutic gene.
-
Purity and Identity: Analysis to ensure the absence of contaminants (e.g., host cell proteins, DNA) and to confirm the identity of the viral vector and the transgene.
-
Stability Studies: Evaluation of the product's stability under various storage conditions to determine shelf life.
-
In Vivo Efficacy and Biodistribution: Preclinical studies in animal models to assess the therapeutic effect and the distribution of the vector in the body.
Mechanism of Action: Nadofaragene Firadenovec
The following diagram illustrates the proposed mechanism of action for Nadofaragene firadenovec in the treatment of NMIBC.
References
- 1. onclive.com [onclive.com]
- 2. FDA Approves Adstiladrin Therapy for BCG-Unresponsive NMIBC | GU Oncology Now [guoncologynow.com]
- 3. targetedonc.com [targetedonc.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
CS-003 Free Base: A Triple Tachykinin Receptor Antagonist for Target Validation
A comprehensive guide for researchers comparing CS-003 Free base with alternative tool compounds for validating NK1, NK2, and NK3 tachykinin receptor targets.
Introduction
This compound is a potent, non-peptide antagonist that exhibits high affinity for all three tachykinin receptor subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3).[1] This triple antagonism makes it a valuable tool for investigating the physiological and pathological roles of the tachykinin system, which is implicated in a variety of processes including inflammation, pain, and respiratory diseases.[1][2] This guide provides a comparative overview of this compound against other commonly used selective antagonists for each tachykinin receptor, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate tool compound for their target validation studies.
Tachykinin Receptor Signaling Pathway
Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), these receptors couple to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Caption: Tachykinin Receptor Signaling Pathway.
Comparison of this compound with Selective Tachykinin Receptor Antagonists
For effective target validation, it is crucial to understand the potency and selectivity of the chosen tool compound. While this compound offers broad-spectrum tachykinin receptor blockade, selective antagonists are essential for dissecting the specific roles of each receptor subtype. The following table summarizes the binding affinities (Ki or pKi) of this compound and a selection of commonly used selective antagonists for NK1, NK2, and NK3 receptors.
| Compound | Target(s) | Receptor Subtype | Affinity (Ki/pKi) | Reference |
| This compound | NK1, NK2, NK3 | NK1 | 2.3 nM (Ki) | [1] |
| NK2 | 0.54 nM (Ki) | [1] | ||
| NK3 | 0.74 nM (Ki) | [1] | ||
| Aprepitant | NK1 | NK1 | ~0.1 nM (IC50) | [2] |
| Fosaprepitant | NK1 | NK1 | Prodrug of Aprepitant | [3] |
| SR140333 | NK1 | NK1 | 0.74 nM (Ki) | [4] |
| GR159897 | NK2 | NK2 | 9.5 (pKi) | [5][6][7] |
| Saredutant (SR48968) | NK2 | NK2 | 9.2 (pKi) | [8] |
| Ibodutant (B1674150) | NK2 | NK2 | 9.9 (pKi) | [8] |
| Osanetant (SR142801) | NK3 | NK3 | - | [9][10][11][12] |
| Talnetant (SB223412) | NK3 | NK3 | 1.4 nM (Ki) | [13][14] |
| Fezolinetant | NK3 | NK3 | Potent and selective | [15][16][17] |
Note: Affinity values are presented as reported in the cited literature. Direct comparison between compounds tested in different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Accurate assessment of compound activity relies on robust and well-defined experimental protocols. Below is a detailed methodology for a common functional assay used to characterize tachykinin receptor antagonists.
Inositol Phosphate (IP-One) HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the phosphoinositide signaling cascade, providing a reliable readout of Gq-coupled receptor activation.
Materials:
-
Cells expressing the tachykinin receptor of interest (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
IP-One HTRF kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, lysis buffer, and stimulation buffer with LiCl)
-
Test compounds (this compound and other antagonists)
-
Agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in appropriate medium.
-
Seed cells into a 384-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of the antagonist compounds (e.g., this compound, Aprepitant, etc.) in stimulation buffer.
-
Remove cell culture medium from the plate and add the antagonist dilutions.
-
Incubate for a specified pre-incubation time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to the wells containing the antagonist and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[18]
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and anti-IP1 Cryptate conjugate, diluted in lysis buffer, to each well.
-
Incubate for 1 hour at room temperature to allow for cell lysis and formation of the detection complex.
-
-
Signal Measurement:
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the antagonist concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: A typical experimental workflow for target validation.
Conclusion
This compound serves as a potent tool for the simultaneous blockade of NK1, NK2, and NK3 receptors, making it suitable for initial investigations into the overall role of the tachykinin system. For more nuanced studies aimed at validating the specific contribution of each receptor subtype, the use of selective antagonists is indispensable. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting tool compounds for their tachykinin receptor target validation experiments. The provided comparison table and experimental workflow offer a solid foundation for designing and interpreting studies aimed at elucidating the complex biology of tachykinin signaling.
References
- 1. Talnetant - Wikipedia [en.wikipedia.org]
- 2. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosaprepitant: a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Osanetant - Wikipedia [en.wikipedia.org]
- 11. Osanetant Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. womensmentalhealth.org [womensmentalhealth.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
Independent Verification of CS-003 Free Base Activity: A Comparative Guide
This guide provides an independent verification of the activity of CS-003 Free base, a non-peptide triple tachykinin receptor antagonist. Its performance is compared with other selective and broad-spectrum tachykinin receptor antagonists, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to Tachykinin Receptors and Antagonists
Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their biological effects by binding to three distinct G-protein coupled receptors: Neurokinin 1 (NK1), Neurokinin 2 (NK2), and Neurokinin 3 (NK3) receptors.[1] SP, NKA, and NKB exhibit preferential affinity for NK1, NK2, and NK3 receptors, respectively.[1] Tachykinin signaling is implicated in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Consequently, antagonists of these receptors are of significant interest for the development of therapeutics for a range of disorders, including respiratory diseases.
This compound is a potent triple tachykinin receptor antagonist, demonstrating high affinity for all three human neurokinin receptors.[2] This guide provides a comparative analysis of its in vitro activity against other known tachykinin receptor antagonists.
Comparative Analysis of In Vitro Receptor Affinity
The primary measure of a receptor antagonist's activity is its binding affinity (Ki) for its target receptor. A lower Ki value indicates a higher binding affinity. The table below summarizes the reported Ki values for this compound and a selection of alternative tachykinin receptor antagonists.
| Compound | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | Receptor Selectivity |
| This compound | 2.3 | 0.54 | 0.74 | Triple Antagonist |
| SCH 206272 | 1.3 | 0.4 | 0.3 | Triple Antagonist[2][3] |
| SR 48968 | - | pA2: 8.3-9.6 | Also shows antagonism in guinea pigs | NK2 Selective[4] |
| CP-99,994 | pA2: 10.2 (vs. SP) | - | - | NK1 Selective[2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Signaling Pathway and Experimental Workflow
The activation of tachykinin receptors initiates a signaling cascade through Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses.
Caption: Tachykinin receptor signaling pathway and the antagonistic action of this compound.
A generalized workflow for assessing the in vitro and in vivo activity of a tachykinin receptor antagonist like this compound is depicted below.
Caption: Generalized experimental workflow for the evaluation of tachykinin receptor antagonists.
Experimental Protocols
Radioligand Binding Assay for NK1, NK2, and NK3 Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for the tachykinin receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligands: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), [³H]-Senktide (for NK3).
-
Non-labeled antagonists for non-specific binding determination (e.g., high concentration of the test compound or a known potent antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Test compound (this compound or alternatives) at various concentrations.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either the test compound or vehicle.
-
For non-specific binding wells, add a high concentration of a non-labeled antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[5]
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filter plates and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced signaling through the Gq/11 pathway.
Materials:
-
CHO cells stably expressing human NK1, NK2, or NK3 receptors.
-
myo-[³H]inositol.
-
Inositol-free cell culture medium.
-
Agonists: Substance P (for NK1), Neurokinin A (for NK2), Senktide (for NK3).
-
Test compound (this compound or alternatives).
-
Lithium chloride (LiCl) solution.
-
Trichloroacetic acid (TCA).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Seed the cells in 24-well plates and grow to confluency.
-
Label the cells by incubating overnight with myo-[³H]inositol in inositol-free medium.[6]
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with the test compound at various concentrations for a specified time.
-
Add LiCl to the wells to inhibit inositol monophosphatases.[7]
-
Stimulate the cells with an appropriate agonist at a concentration that gives a submaximal response (e.g., EC80).
-
After a defined incubation period, terminate the reaction by adding ice-cold TCA.
-
Extract the inositol phosphates from the cell lysate.
-
Separate the total inositol phosphates using Dowex anion-exchange chromatography.[8]
-
Quantify the amount of [³H]-inositol phosphates in each sample using a scintillation counter.
-
Determine the IC50 of the antagonist and, if competitive, calculate the pA2 value from a Schild plot.
Guinea Pig Bronchoconstriction Assay
This in vivo assay evaluates the efficacy of an antagonist in a disease-relevant animal model.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., pentobarbital).
-
Tracheal cannula.
-
Ventilator.
-
Aerosol delivery system.
-
Whole-body plethysmograph to measure airway resistance.
-
Agonist (e.g., Neurokinin A).
-
Test compound (this compound or alternatives) for administration (e.g., intravenous, oral).
Procedure:
-
Anesthetize the guinea pig and insert a tracheal cannula.[9]
-
Mechanically ventilate the animal and place it in a whole-body plethysmograph.[10]
-
Administer the test compound or vehicle via the desired route (e.g., i.v. injection or oral gavage).
-
After a specified pre-treatment time, challenge the animal with an aerosolized agonist (e.g., NKA) to induce bronchoconstriction.[11]
-
Continuously measure changes in airway resistance.
-
Determine the dose of the antagonist that causes a 50% inhibition of the agonist-induced bronchoconstriction (ID50).
Conclusion
This compound is a potent triple tachykinin receptor antagonist with high affinity for NK1, NK2, and NK3 receptors. Its in vitro profile is comparable to other multi-target antagonists such as SCH 206272. The provided experimental protocols offer a framework for the independent verification of its activity and for comparing its efficacy against other selective or broad-spectrum tachykinin receptor antagonists. Such comparative studies are crucial for the preclinical evaluation of novel therapeutic candidates targeting the tachykinin system.
References
- 1. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SCH 206272: a potent, orally active tachykinin NK(1), NK(2), and NK(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Characterization of the effects of lithium on phosphatidylinositol (PI) cycle activity in human muscarinic m1 receptor-transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of formation of inositol phosphates in primary cultures of bovine adrenal chromaffin cells by angiotensin II, histamine, bradykinin, and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased blocking activity of combined tachykinin NK1- and NK2-receptor antagonists on hyperventilation-induced bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of bronchoconstriction induced by neurokinins and its inhibition by selective nonpeptide antagonists in conscious guinea pigs, using a double-chamber plethysmograph technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CS-003 Free Base: A Comparative Guide to Standard Tachykinin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel triple tachykinin receptor antagonist, CS-003 Free base, against a panel of standard selective antagonists for the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. The data presented herein is intended to facilitate an objective evaluation of CS-003's performance and assist researchers in selecting the most appropriate tools for their studies in areas such as respiratory diseases, neurogenic inflammation, and other tachykinin-mediated pathologies.
Executive Summary
This compound is a potent antagonist with high affinity for all three human tachykinin receptors (NK1, NK2, and NK3).[1][2] This multi-target profile distinguishes it from the standard antagonists, which are typically selective for a single receptor subtype. This guide presents a side-by-side comparison of the binding affinities (Ki values) of CS-003 and established antagonists, along with detailed protocols for key in vitro assays used to characterize these compounds.
Data Presentation: Comparative Binding Affinities
The following table summarizes the inhibitory constants (Ki) of this compound and a selection of standard tachykinin antagonists at human NK1, NK2, and NK3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor(s) | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) |
| This compound | NK1, NK2, NK3 | 2.3 [1][2] | 0.54 [1][2] | 0.74 [1][2] |
| Aprepitant | NK1 | 0.1-0.2 | >1,000 | >1,000 |
| Casopitant | NK1 | ~0.2 | >10,000 | >10,000 |
| Maropitant | NK1 | 0.95 | - | - |
| Saredutant | NK2 | - | 0.63 | - |
| Ibodutant | NK2 | >10,000 | 0.13 | >10,000 |
| Nepadutant | NK2 | - | 4.0 | - |
| Osanetant | NK3 | >10,000 | - | 0.8 |
| Talnetant | NK3 | >10,000 | >140 | 1.4[2] |
| Fezolinetant | NK3 | - | - | 19.9 |
Mandatory Visualizations
Signaling Pathway of Tachykinin Receptor Antagonism
Experimental Workflow: Competitive Radioligand Binding Assay
Experimental Workflow: Inositol (B14025) Phosphate Accumulation Assay
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR), such as the tachykinin receptors.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human NK receptor of interest (NK1, NK2, or NK3).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-SR142801 for NK3).
-
Test Compound: this compound or a standard tachykinin antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a predetermined optimal concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of the test compound at various concentrations (typically a 10-point serial dilution), 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Inositol Phosphate Accumulation Assay (HTRF IP-One)
This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, upon receptor activation. It is used to determine the potency of antagonists in blocking agonist-induced signaling.
Materials:
-
Cells: A cell line stably expressing the human NK receptor of interest, cultured in 96- or 384-well plates.
-
Test Compound: this compound or a standard tachykinin antagonist.
-
Agonist: A specific agonist for the target receptor (e.g., Substance P for NK1).
-
HTRF IP-One Assay Kit: Contains IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer.
-
Stimulation Buffer: Provided in the kit or a suitable buffer containing LiCl to inhibit IP1 degradation.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the cells into microplates and culture until they reach the desired confluency.
-
Antagonist Pre-incubation: Remove the culture medium and add the test compound at various concentrations in stimulation buffer. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the agonist at a fixed concentration (typically the EC80) to all wells except the basal control wells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to stimulate IP1 production.
-
Cell Lysis and Detection Reagent Addition: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in the lysis buffer to all wells. This stops the reaction and initiates the detection process.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve. This value represents the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation.
-
The antagonist potency can also be expressed as the pA2 value, which is a measure of the antagonist's affinity derived from the Schild equation.
-
References
Safety Operating Guide
Essential Guide to the Proper Disposal of CS-003 Free Base
Disclaimer: This document provides a general guideline for the proper disposal of a hypothetical laboratory chemical, designated as "CS-003 Free base." The procedures outlined below are based on established best practices for handling hazardous chemical waste. However, it is imperative to always consult the official Safety Data Sheet (SDS) for the specific chemical you are working with before undertaking any handling or disposal procedures. The SDS will provide detailed and specific safety and disposal information that supersedes any general guidance.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of chemical waste, thereby protecting both laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. For the purposes of this guide, we will assume "this compound" possesses the following hypothetical hazardous characteristics:
-
Toxicity: Harmful if swallowed or in contact with skin.
-
Irritant: Causes skin and serious eye irritation.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Based on these hazards, all personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required if there is a splash hazard. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or significant exposure risk, chemical-resistant coveralls may be necessary. |
| Respiratory | Generally not required for handling small quantities of solid waste in a well-ventilated area. If dusts may be generated, use a respirator. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the collection and disposal of solid this compound waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Incompatible materials must be kept separate to prevent dangerous chemical reactions.[1][2]
-
Collect aqueous waste separately from organic solvent waste.[2]
Step 2: Container Selection and Labeling
-
Select a waste container that is chemically compatible with this compound. The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof lid.[1][3][4]
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[1][5]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (and any other components of the waste). Chemical formulas or abbreviations are not acceptable.[1]
-
The accumulation start date.
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Waste Accumulation
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be under the control of laboratory personnel and away from general traffic.
-
Keep the waste container closed at all times, except when adding waste.[1][5]
-
It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.[1][4]
Step 4: Final Disposal
-
Once the waste container is full, or if the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][6]
-
Do not dispose of this compound down the drain or in the regular trash.[1][7] Improper disposal can lead to significant environmental contamination and regulatory penalties.[3]
-
For empty containers that held this compound, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[1][5] After triple-rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional policies.[5]
Experimental Protocols Cited
The disposal procedures outlined in this document are based on a synthesis of established safety protocols and hazardous waste management guidelines from regulatory bodies and academic institutions. Key principles include:
-
Waste Characterization: The initial step in any disposal plan is to fully understand the hazards of the chemical waste, as defined by regulations such as the Resource Conservation and Recovery Act (RCRA).[3]
-
Source Reduction and Waste Minimization: Before generating waste, consider modifying experimental protocols to reduce the scale of chemical use and, consequently, the volume of waste produced.[7]
-
Segregation of Incompatible Wastes: A fundamental principle of laboratory safety is the strict segregation of incompatible chemicals to prevent fires, explosions, or the generation of toxic gases.[1][2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. vumc.org [vumc.org]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling CS-003 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of CS-003 Free base (CAS No. 191672-52-3), a potent triple tachykinin receptor antagonist.[1] Given the absence of a publicly available, specific Safety Data Sheet (SDS), this document synthesizes best practices for handling potent pharmaceutical compounds to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. A risk assessment should be conducted prior to handling to ensure the highest level of protection.
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield.[2][3] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double nitrile gloves.[4] - Disposable sleeves. | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is critical to prevent exposure. |
| Solution Preparation and Handling | - Chemical safety goggles with side shields. - Disposable lab coat. - Double nitrile gloves. | Reduces the risk of splashes and direct skin contact. |
| General Laboratory Operations | - Standard laboratory coat. - Nitrile gloves. - Safety glasses. | Minimum required PPE for working in a laboratory where potent compounds are present. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize the risk of contamination and exposure.
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a certified chemical fume hood is used for all manipulations of solid this compound and concentrated solutions.
-
Prepare a designated work area within the fume hood, ensuring it is clean and uncluttered.
-
Assemble all necessary equipment and reagents before commencing work.
-
Prepare a spill kit and ensure it is readily accessible.
-
-
Handling:
-
When weighing the solid compound, use a microbalance inside a chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
To prepare a stock solution, carefully add the solvent to the solid this compound to avoid generating dust.
-
Perform all dilutions and transfers of concentrated solutions within the fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be identified based on the compound's properties (e.g., a mild bleach solution or a specialized laboratory cleaning agent).
-
Carefully doff PPE in the correct order to prevent self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Unused Solid Compound | - Collect in a clearly labeled, sealed, and puncture-resistant container. - Dispose of as hazardous chemical waste through a certified waste disposal vendor. | Prevents accidental exposure and environmental release of the potent compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed hazardous waste container. - Label clearly as "Hazardous Waste" with the chemical name. | Minimizes the risk of injury and exposure from contaminated sharps and labware. |
| Contaminated PPE (e.g., gloves, lab coat) | - Place in a sealed bag or container labeled as hazardous waste immediately after use. | Prevents the spread of contamination outside of the designated work area. |
| Aqueous Waste (Solutions) | - Collect in a sealed, clearly labeled waste container. - Do not mix with other waste streams unless compatibility is known. - Dispose of as hazardous chemical waste. | Ensures proper handling and treatment of liquid waste containing the potent compound. |
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a clear and immediate response is crucial to contain the hazard and protect personnel.
Caption: Workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
